Methyl 2-methoxy-5-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methoxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-3-6(10(12)13)5-7(8)9(11)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBFJVVTBNTGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427313 | |
| Record name | Methyl 2-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34841-11-7 | |
| Record name | Benzoic acid, 2-methoxy-5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-methoxy-5-nitrobenzoate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methoxy-5-nitrobenzoate is a valuable nitroaromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and an analysis of its spectral data. Furthermore, this guide explores its potential applications in drug discovery, particularly as a building block for enzyme and kinase inhibitors, and illustrates its role in relevant synthetic pathways.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as white to pale yellow crystals or powder. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 34841-11-7 | [1] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Melting Point | 98.0-104.0 °C | [2] |
| Appearance | White to pale cream to pale yellow crystals or powder | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | COC(=O)C1=C(OC)C=CC(=C1)--INVALID-LINK--=O | [3] |
| InChI Key | DOBFJVVTBNTGCW-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-methoxy-5-nitrobenzoic acid, with methanol in the presence of an acid catalyst.
Reaction Scheme
Caption: Synthesis of this compound via Fischer Esterification.
Experimental Protocol
This protocol is adapted from established procedures for the Fischer esterification of substituted benzoic acids.[4][5]
Materials:
-
2-methoxy-5-nitrobenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methoxy-5-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. An ice bath can be used to control the initial exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield a crystalline solid.
Spectral Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H | ~8.3-8.5 | d | 1H |
| Aromatic H | ~8.1-8.3 | dd | 1H |
| Aromatic H | ~7.2-7.4 | d | 1H |
| OCH₃ (ester) | ~3.9-4.0 | s | 3H |
| OCH₃ (ether) | ~3.8-3.9 | s | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| Aromatic C-NO₂ | ~145 |
| Aromatic C-OCH₃ | ~158 |
| Aromatic C-H | ~115-130 |
| Aromatic C-COOCH₃ | ~125 |
| OCH₃ (ester) | ~53 |
| OCH₃ (ether) | ~56 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | 1720-1740 (strong) |
| C-O (ester) | 1250-1300 (strong) |
| NO₂ (asymmetric stretch) | 1510-1550 (strong) |
| NO₂ (symmetric stretch) | 1340-1380 (strong) |
| Ar-O-CH₃ | 1020-1075 and 1200-1275 |
| Aromatic C-H | 3000-3100 |
| Aliphatic C-H | 2850-3000 |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Fragment | m/z |
| [M]⁺ | 211 |
| [M - OCH₃]⁺ | 180 |
| [M - COOCH₃]⁺ | 152 |
Applications in Drug Discovery and Development
Nitroaromatic compounds, including substituted nitrobenzoates, are important precursors in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amine, which then serves as a handle for further chemical modifications and the construction of more complex molecular architectures.
Derivatives of methoxy-nitrobenzoates have been utilized as key intermediates in the development of enzyme inhibitors and receptor modulators.[6] For instance, related aminobenzoate structures are central to the synthesis of potent kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.
Role as a Synthetic Intermediate in Kinase Inhibitor Synthesis
The general synthetic utility of this compound as a building block for kinase inhibitors is illustrated in the following workflow.
Caption: General workflow for the utilization of this compound in the synthesis of kinase inhibitors.
This workflow highlights the strategic importance of the nitro-to-amine transformation, which opens up a plethora of synthetic possibilities for creating diverse libraries of compounds for drug screening and lead optimization.
Conclusion
This compound is a synthetically versatile intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and an analysis of its expected spectral characteristics. Its role as a precursor to complex bioactive molecules, particularly kinase inhibitors, underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.
References
Physical and chemical properties of "Methyl 2-methoxy-5-nitrobenzoate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-methoxy-5-nitrobenzoate, a key chemical intermediate. This document details its structural characteristics, physicochemical parameters, spectral data, and reactivity. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses the broader biological context of nitrobenzoate derivatives, highlighting potential avenues for research and drug development.
Core Physical and Chemical Properties
This compound is a solid organic compound, appearing as white to pale cream or pale yellow crystals or powder.[1][2] It is characterized by the molecular formula C₉H₉NO₅ and a molecular weight of 211.18 g/mol .[3]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₅ | [3] |
| Molecular Weight | 211.18 g/mol | [3] |
| Appearance | White to pale cream/yellow crystals or powder | [1][2] |
| Melting Point | 98.0-104.0 °C / 101 °C | [1][4] |
| Boiling Point | No data available | [3] |
| Solubility | No data available | [3] |
| Specific Gravity | No information available | [3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 34841-11-7 | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | COC(=O)c1cc(ccc1OC)--INVALID-LINK--=O | [4] |
| InChIKey | DOBFJVVTBNTGCW-UHFFFAOYSA-N | [4] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, data for structurally similar molecules provide a reliable reference for the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure, the following are the anticipated proton (¹H) and carbon-13 (¹³C) NMR spectral characteristics.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The protons on the aromatic ring will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with adjacent protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.
¹³C NMR: The carbon-13 NMR spectrum will display nine unique carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
C=O stretch (ester): Strong absorption around 1720-1740 cm⁻¹
-
NO₂ stretch (asymmetric and symmetric): Strong absorptions around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹
-
C-O stretch (ester and ether): Absorptions in the 1000-1300 cm⁻¹ region
-
C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Note: While a specific spectrum for the title compound was not found, spectra for similar compounds like methyl 2-nitrobenzoate are available for reference.[7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 211. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z 180), the ester group (-COOCH₃, m/z 152), and the nitro group (-NO₂, m/z 165).
Chemical Properties and Reactivity
This compound is stable under normal laboratory conditions.[3] It is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[3] The chemical reactivity is largely dictated by the functional groups present:
-
Nitro Group: The nitro group can be reduced to an amine, which is a common transformation in the synthesis of more complex molecules.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Aromatic Ring: The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring towards electrophilic substitution, while the methoxy group is an activating ortho-, para-director.
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of this compound is through the nitration of methyl 2-methoxybenzoate. The following is a detailed experimental protocol adapted from established procedures for the nitration of similar aromatic esters.[10][11][12][13]
Materials:
-
Methyl 2-methoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and filter flask
-
Recrystallization apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-methoxybenzoate in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of methyl 2-methoxybenzoate, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring. The crude product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any residual acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain pure this compound.
Diagram 1: Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Biological Context and Potential Applications
While there is no specific literature on the biological activity of this compound, the broader class of nitrobenzoate derivatives has attracted significant interest in medicinal chemistry. These compounds have been investigated for a range of biological activities, including:
-
Antimicrobial Activity: Nitroaromatic compounds are known to exhibit antimicrobial properties, and some are used as antibiotics. The nitro group can be bioreduced in microorganisms to generate reactive nitrogen species that are toxic to the cells.
-
Anticancer Potential: Certain nitrobenzoate derivatives have been shown to induce apoptosis in cancer cells, making them interesting candidates for anticancer drug development.[14]
-
Anti-inflammatory Effects: Some nitro-containing compounds have demonstrated anti-inflammatory properties.
The presence of the methoxy and nitro groups on the benzoate scaffold of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore the biological profile of this specific compound and its derivatives.
Diagram 2: Potential Research Pathways
Caption: Potential derivatization and research applications of the title compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound [stenutz.eu]
- 5. This compound(34841-11-7) 13C NMR spectrum [chemicalbook.com]
- 6. METHYL 2-NITROBENZOATE(606-27-9) 1H NMR [m.chemicalbook.com]
- 7. METHYL 2-NITROBENZOATE(606-27-9) IR Spectrum [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. aiinmr.com [aiinmr.com]
- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 14. Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate|RUO [benchchem.com]
Methyl 2-methoxy-5-nitrobenzoate: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methoxy-5-nitrobenzoate is a valuable and versatile building block in organic synthesis, primarily serving as a precursor to a wide array of complex molecules and pharmacologically active compounds. Its trifunctional nature, possessing an ester, a methoxy group, and a nitro group on an aromatic ring, allows for a diverse range of chemical transformations. The strategic positioning of these functional groups enables chemists to introduce molecular complexity through various reactions, including the reduction of the nitro group, hydrolysis of the ester, and transformations of the aromatic ring. This guide provides a comprehensive overview of the key synthetic applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.
Physicochemical Properties and Spectroscopic Data
This compound is a stable, crystalline solid at room temperature. A summary of its key properties and spectroscopic data is presented below.
| Property | Value |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | Light yellow solid |
| CAS Number | 34841-11-7 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz): δ 8.61 (d, J = 2.7 Hz, 1H), 8.57 (d, J = 2.7 Hz, 1H), 4.00 (s, 3H), 3.96 (s, 3H).[1]
-
¹³C NMR (CDCl₃, 75 MHz): δ 164.84, 164.00, 141.05, 129.28, 128.19, 120.86, 112.38, 57.20, 52.93.[1]
-
Mass Spectrometry (EI): m/z = 211 (M⁺).[1]
Key Synthetic Transformations
The synthetic utility of this compound is primarily centered around the transformation of its nitro and ester functionalities.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is the most fundamental and widely employed transformation of this compound. The resulting product, methyl 5-amino-2-methoxybenzoate, is a key intermediate in the synthesis of numerous heterocyclic compounds and pharmaceutical agents.[2][3] This reduction is typically achieved through catalytic hydrogenation.
General Reaction Scheme:
Caption: Reduction of this compound.
A summary of various catalytic systems used for this reduction is presented in the table below.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) |
| 10% Pd/C | H₂ | Methanol | Room Temp. | 70-80 psi | 4-5 | ~95 |
| 5% Pd/C | H₂ | Methanol | Room Temp. | 50 psi | 17 | Not specified |
| 20% Pd(OH)₂/C | H₂ | Methanol | Room Temp. | 1 atm | 18 | Not specified |
| 5% Pt/C | H₂ | Ethyl Acetate | Room Temp. | 1.4 atm | 5 | ~98 |
Protocol 1: Reduction using 10% Pd/C [2]
-
To a solution of this compound (20.0 g, 0.097 mol) in methanol (300 mL) in a Parr apparatus, 10% Pd/C (5.0 g) was added.
-
The mixture was stirred under a hydrogen atmosphere at 70-80 psi for 4-5 hours.
-
The reaction mass was then filtered, and the filtrate was concentrated under reduced pressure to afford methyl 5-amino-2-methoxybenzoate (15.0 g).
Protocol 2: Reduction using 5% Pt/C
-
A mixture of this compound (20.3 g), 5% platinum-on-carbon catalyst (1.5 g), and ethyl acetate (300 ml) was stirred under 1.4 atmospheres pressure of hydrogen for 5 hours.
-
The catalyst was removed by filtration, and the filtrate was evaporated to yield methyl 5-amino-2-methoxybenzoate (17 g).
Hydrolysis of the Ester Group
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-methoxy-5-nitrobenzoic acid. This transformation is typically carried out under basic conditions.
General Reaction Scheme:
References
- 1. Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS - Google Patents [patents.google.com]
- 3. WO2019148044A1 - Compounds for the treatment of kinase-dependent disorders - Google Patents [patents.google.com]
Methyl 2-methoxy-5-nitrobenzoate: A Technical Safety and Handling Guide for Researchers
Introduction
Methyl 2-methoxy-5-nitrobenzoate is a chemical intermediate utilized in various research and development applications, particularly in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. It is imperative to note that while this guide compiles the most current information available from safety data sheets (SDS) and other sources, toxicological properties have not been fully investigated, necessitating a cautious approach in its handling.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. The lack of comprehensive data in several areas underscores the need for careful handling and the implementation of robust safety protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [2] |
| CAS Number | 34841-11-7 | [1] |
| Appearance | Solid, white to yellow crystal or powder | [2][3] |
| Melting Point | 101 °C | [3] |
| Boiling Point | No data available | [4] |
| Solubility | Soluble in Toluene. Soluble in polar aprotic solvents (e.g., DMSO, DMF). Insoluble in water. | [2][3] |
| Vapor Pressure | No data available | [4] |
| Autoignition Temperature | No data available | [4] |
| Decomposition Temperature | No data available | [2][4] |
Toxicological Information
A critical aspect of chemical safety is a thorough understanding of its toxicological profile. However, for this compound, there is a significant lack of comprehensive toxicological data.[4] This absence of information necessitates handling the compound with a high degree of caution, assuming it may be hazardous until proven otherwise.
Summary of Available Toxicological Data:
-
Acute Toxicity: No information available.[2]
-
Skin Corrosion/Irritation: No data available.[2]
-
Serious Eye Damage/Irritation: No data available.[2]
-
Respiratory or Skin Sensitization: No information available.[4]
-
Germ Cell Mutagenicity: No information available.[2]
-
Carcinogenicity: No information available.[2]
-
Reproductive Toxicity: No information available.[2]
-
Specific Target Organ Toxicity (Single and Repeated Exposure): No information available.[4]
-
Aspiration Hazard: Not applicable (solid).[1]
The lack of empirical data means that no exposure limits have been established. Researchers should work under the principle of ALARA (As Low As Reasonably Achievable) for exposure.
Handling and Storage
Proper handling and storage procedures are essential to minimize risk and ensure the stability of this compound.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ensure adequate ventilation in the handling area. Use a local exhaust ventilation system if dust is generated.[2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the compound. Avoid dust formation.[1]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep the container tightly closed.[2]
-
Store in a cool, dry, and well-ventilated place.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
Safety and Emergency Procedures
4.1 First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered. The following diagram outlines the recommended first aid procedures for different routes of exposure.
Caption: First Aid Procedures for Exposure.
4.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment, such as dry chemical, foam, water spray, or carbon dioxide.[3]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
4.3 Accidental Release Measures
In the case of a spill, follow a structured procedure to ensure safety and containment. The workflow below illustrates the recommended steps for handling a spill of this compound.
Caption: Chemical Spill Response Workflow.
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.[4]
-
Conditions to Avoid: Incompatible products.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[4]
A known reaction is the reduction of the nitro group using a palladium-on-carbon catalyst in the presence of hydrogen.[5][6] This indicates that the nitro group is susceptible to reduction, a factor to consider in experimental design.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is required. For large-scale use or in emergencies, a particle filter respirator is recommended.[1] |
Disposal Considerations
Waste from residues or unused products should be disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[2]
Conclusion
This compound is a valuable research chemical for which comprehensive toxicological data is currently unavailable. This necessitates a highly cautious and proactive approach to safety. All personnel handling this compound must be thoroughly trained on its potential hazards and the emergency procedures outlined in this guide. Adherence to proper handling, storage, and the consistent use of appropriate personal protective equipment are paramount to ensuring a safe research environment. Further toxicological and ecotoxicological studies are needed to fully characterize the safety profile of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. US7582770B2 - Viral polymerase inhibitors - Google Patents [patents.google.com]
- 6. US7973164B2 - Quinoline derivatives - Google Patents [patents.google.com]
Solubility Profile of Methyl 2-methoxy-5-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyl 2-methoxy-5-nitrobenzoate in common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on the compound's structure and general solubility principles. Furthermore, it offers detailed experimental protocols for determining solubility, enabling researchers to ascertain this critical parameter in a laboratory setting.
Core Compound: this compound
| Compound Name | This compound |
| CAS Number | 34841-11-7 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Structure | O=C(OC)C1=C(OC)C=C(C=C1)--INVALID-LINK--[O-] |
Quantitative Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., g/100 mL, mg/mL) for this compound in common laboratory solvents. Safety Data Sheets (SDS) for this compound typically state "No information available" for solubility.[1]
The following table summarizes the lack of available data for a range of common lab solvents.
| Solvent | Solvent Type | Quantitative Solubility Data |
| Water | Polar Protic | Data not available |
| Methanol | Polar Protic | Data not available |
| Ethanol | Polar Protic | Data not available |
| Acetone | Polar Aprotic | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available |
| Dichloromethane (DCM) | Nonpolar | Data not available |
| Chloroform | Nonpolar | Data not available |
| Ethyl Acetate | Moderately Polar | Data not available |
| Toluene | Nonpolar | Data not available |
| Hexane | Nonpolar | Data not available |
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made by analyzing its molecular structure. The molecule possesses both polar and nonpolar characteristics:
-
Polar Groups: The nitro group (-NO₂), the ester group (-COOCH₃), and the methoxy group (-OCH₃) are polar and capable of dipole-dipole interactions and potentially weak hydrogen bonding (with the oxygen atoms acting as hydrogen bond acceptors).
-
Nonpolar Group: The benzene ring is a nonpolar, aromatic hydrocarbon component.
Given this structure, it is reasonable to predict the following general solubility trends:
-
Good Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, as well as in chlorinated solvents like dichloromethane and chloroform. These solvents can effectively solvate the polar functional groups of the molecule.
-
Moderate Solubility: Likely to be moderately soluble in polar protic solvents like methanol and ethanol. While the polar groups can interact with the solvent, the nonpolar benzene ring may limit high solubility.
-
Low to Insoluble: Expected to have low solubility in highly nonpolar solvents like hexane and toluene, and very low solubility in water due to the significant nonpolar character of the benzene ring.
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols that can be adapted to determine the solubility of this compound.
Method 1: Qualitative Solubility Test
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 10-20 mg of this compound into a small, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Allow the mixture to stand for a few minutes and observe.
-
Record the observation as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some solid remains.
-
Insoluble: The solid does not appear to dissolve.
-
Method 2: Semi-Quantitative Solubility Determination (Saturation Method)
This method provides an estimate of the solubility in terms of mg/mL.
Materials:
-
This compound
-
Chosen solvent
-
Small, sealable vials (e.g., 2 mL screw-cap vials)
-
Analytical balance
-
Vortex mixer or shaker
-
Centrifuge
-
Micropipettes
-
Heating block or water bath (optional, for temperature control)
Procedure:
-
Accurately weigh a known amount of this compound (e.g., 20 mg) and place it into a vial.
-
Add a known volume of the solvent (e.g., 1 mL) to the vial.
-
Seal the vial and agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After the incubation period, centrifuge the vial to pellet any undissolved solid.
-
Carefully remove a known volume of the supernatant (the clear liquid) without disturbing the solid pellet.
-
Evaporate the solvent from the supernatant and accurately weigh the remaining solid residue.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: A flowchart illustrating the process for determining the solubility of a chemical compound.
This guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is not currently available, the provided protocols and qualitative assessment offer a solid foundation for researchers to proceed with their work.
References
The Strategic Role of Methyl 2-methoxy-5-nitrobenzoate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Methyl 2-methoxy-5-nitrobenzoate is a key aromatic building block in organic synthesis, serving as a versatile precursor for the production of various Active Pharmaceutical Ingredients (APIs). Its substituted benzene ring, featuring a methoxy, a nitro, and a methyl ester group, provides multiple reaction sites for the construction of complex molecular architectures. This technical guide details the synthetic pathway from this compound to the antipsychotic drug Sulpiride, providing comprehensive experimental protocols, quantitative data, and visual workflows to support researchers and scientists in the field of drug development. The strategic transformation of the nitro group into a sulfamoyl moiety is a critical step, enabling the final coupling to form the API.
Synthetic Pathway Overview: From Precursor to Sulpiride
The synthesis of Sulpiride from this compound is a multi-step process that involves the sequential transformation of the functional groups on the aromatic ring. The overall pathway can be summarized as follows:
-
Reduction of the Nitro Group: The initial step involves the reduction of the nitro group in this compound to an amino group, yielding methyl 2-methoxy-5-aminobenzoate.
-
Formation of the Sulfonamide: The resulting amine is then converted into a sulfamoyl group. This is typically achieved through a Sandmeyer-type reaction, where the amine is first diazotized and then reacted with a sulfur dioxide source and a chlorine source to form a sulfonyl chloride, which is subsequently ammonolyzed to the sulfonamide, methyl 2-methoxy-5-sulfamoylbenzoate.
-
Amidation to Yield Sulpiride: The final step is the amidation of methyl 2-methoxy-5-sulfamoylbenzoate with (S)-1-ethyl-2-aminomethylpyrrolidine to produce the active pharmaceutical ingredient, Sulpiride.
Caption: Overall synthetic pathway from this compound to Sulpiride.
I. Step 1: Reduction of this compound
The reduction of the nitro group to an amine is a crucial first step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol: Catalytic Hydrogenation
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Materials and Reagents:
| Reagent | Molar Ratio (relative to substrate) | Notes |
| This compound | 1.0 eq | Starting material |
| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst |
| Methanol or Ethanol | - | Solvent (e.g., 20 mL per gram of substrate) |
| Hydrogen (H₂) gas | Excess | Reducing agent |
| Nitrogen or Argon gas | - | Inert gas for purging |
| Celite® | - | Filtration aid |
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas (a balloon of H₂ is suitable for small-scale reactions) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 2-methoxy-5-aminobenzoate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: >95%[1].
II. Step 2: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
This step involves the conversion of the amino group to a sulfamoyl group. A modern and efficient method is a Sandmeyer-type reaction using a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).
Experimental Protocol: Sandmeyer-type Sulfonylation and Ammonolysis
Caption: Experimental workflow for the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate.
Materials and Reagents:
| Reagent | Molar Ratio (relative to amine) | Notes |
| Methyl 2-methoxy-5-aminobenzoate | 1.0 eq | Starting material |
| DABSO | 0.6 eq | SO₂ surrogate |
| Copper(II) chloride (CuCl₂) | 5 mol% | Catalyst |
| 37% Aqueous HCl | 2.0 eq | Acid |
| Acetonitrile (MeCN) | - | Solvent (0.2 M concentration) |
| tert-Butyl nitrite | 1.1 eq | Diazotizing agent |
| Aqueous Ammonia | Excess | For ammonolysis |
| Saturated aqueous NH₄Cl | - | For quenching |
| Ethyl Acetate | - | Extraction solvent |
Procedure:
-
In a round-bottom flask, combine methyl 2-methoxy-5-aminobenzoate, DABSO, CuCl₂, and aqueous HCl in acetonitrile.
-
Add tert-butyl nitrite dropwise to the mixture at room temperature.
-
Stir the reaction for approximately 17 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add an excess of aqueous ammonia to the reaction mixture to form the sulfonamide.
-
Allow the mixture to warm to room temperature and stir until the conversion is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: High yields are reported for this type of transformation[2].
III. Step 3: Synthesis of Sulpiride
The final step is the amidation of the methyl ester with the appropriate amine to form Sulpiride.
Experimental Protocol: Amidation
Caption: Experimental workflow for the synthesis of Sulpiride.
Materials and Reagents:
| Reagent | Quantity (for 49g of ester) | Notes |
| Methyl 2-methoxy-5-sulfamoylbenzoate | 49 g | Starting material |
| (S)-1-ethyl-2-aminomethylpyrrolidine | 26.5 g | Amine coupling partner |
| Ethanol | 50 g | For recrystallization |
| Nitrogen gas | - | Inert atmosphere |
Procedure:
-
In a reaction flask, combine 49 g of methyl 2-methoxy-5-sulfamoylbenzoate and 26.5 g of (S)-1-ethyl-2-aminomethylpyrrolidine.
-
Heat the mixture at 90-100°C under a nitrogen atmosphere for 5 hours[2].
-
Cool the reaction mixture to 80°C and add 50 g of ethanol[2].
-
Stir the mixture at reflux for 10 minutes[2].
-
Cool the mixture to 5°C and continue stirring for 2 hours to allow for precipitation[2].
-
Filter the solid product.
-
Wash the filter cake with ethanol[2].
-
Dry the product at 65°C to obtain Sulpiride[2].
Yield and Purity: A yield of 93.8% with a purity of 99.2% has been reported for this step[2].
IV. Mechanism of Action of Sulpiride
Sulpiride is a substituted benzamide that acts as a selective antagonist of dopamine D2 and D3 receptors[3][4]. Its antipsychotic effects are attributed to the blockade of these receptors in the mesolimbic and mesocortical pathways of the brain. At lower doses, it is thought to preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to its antidepressant and anxiolytic effects. At higher doses, it blocks postsynaptic receptors, which is responsible for its antipsychotic properties[3][5].
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Methyl 2-methoxy-5-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Derivatives of Methyl 2-methoxy-5-nitrobenzoate represent a class of aromatic compounds with significant, yet underexplored, potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives. Highlighting their notable enzyme inhibitory, antimicrobial, and anticancer properties, this document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics. Detailed experimental protocols for biological evaluation and visualizations of key signaling pathways are presented to facilitate further investigation into this promising chemical scaffold.
Introduction
The benzamide and nitroaromatic moieties are well-established pharmacophores in numerous clinically approved drugs. Their combination within the this compound scaffold offers a versatile platform for the synthesis of novel derivatives with diverse biological activities. The strategic placement of the methoxy, nitro, and ester groups allows for a wide range of chemical modifications, leading to compounds with tailored therapeutic properties. This guide focuses on the enzyme inhibitory, antimicrobial, and anticancer potential of N-substituted amide derivatives of 2-methoxy-5-nitrobenzoic acid, which can be readily synthesized from the parent methyl ester.
Synthesis of 2-methoxy-5-nitrobenzamide Derivatives
The primary route for the synthesis of biologically active N-substituted 2-methoxy-5-nitrobenzamide derivatives from this compound involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
General Synthetic Pathway
The synthesis commences with the hydrolysis of this compound to 2-methoxy-5-nitrobenzoic acid. This is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide in a methanol/water mixture. The resulting carboxylic acid is then activated and coupled with a selected amine to yield the final benzamide derivative. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride to form an acyl chloride intermediate.
Caption: General synthesis of N-substituted 2-methoxy-5-nitrobenzamides.
Potential Biological Activities
Derivatives of this compound have demonstrated promising activity in several key therapeutic areas.
Enzyme Inhibition: Urease
A notable biological activity of this class of compounds is the potent inhibition of urease, a key enzyme in the pathogenesis of Helicobacter pylori. The derivative 2'-Methoxy-5'-nitrobenzamil has shown exceptional inhibitory activity against H. pylori urease.[1] This is attributed to the nitro group coordinating with the nickel ions in the enzyme's active site.[1]
Table 1: Urease Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| 2'-Methoxy-5'-nitrobenzamil | Helicobacter pylori urease | 0.28 ± 0.15 | [1] |
| Thiourea (standard) | Helicobacter pylori urease | 4.24 | [1] |
Antimicrobial and Antiparasitic Activity
The nitroaromatic scaffold is a well-known feature in many antimicrobial drugs. The mechanism of action is generally believed to involve the reductive activation of the nitro group by microbial nitroreductases to form reactive nitrogen species that are toxic to the cell. These reactive intermediates can cause cellular damage and death.
While specific data for this compound derivatives are limited, zinc(II) carboxylate complexes of a related N-substituted derivative have shown significant growth inhibition against the parasite Leishmania major and the Gram-positive bacterium Staphylococcus aureus.[1]
Table 2: Antimicrobial and Antiparasitic Activity
| Compound | Organism | Activity | Concentration | Reference |
| Zinc(II) complex | Leishmania major | IC50 | 12.3 µg/mL | [1] |
| Zinc(II) complex | Staphylococcus aureus | MIC | 32 µg/mL | [1] |
Anticancer Activity
Derivatives of 2-methoxy-5-nitrobenzoic acid have also been investigated for their potential as anticancer agents. While the nitro-substituted compounds themselves are of interest, their reduced amino counterparts have shown significant activity in sensitizing cancer cells to apoptosis. For instance, 2-methoxy-5-amino-N-hydroxybenzamide, a derivative where the nitro group is reduced to an amine and the methyl ester is converted to a hydroxamic acid, sensitizes colon cancer cells to TRAIL-induced apoptosis. This is achieved by upregulating the expression of death receptor 5 (DR5) and promoting the degradation of the anti-apoptotic protein survivin.
Key Signaling Pathway: Sensitization to TRAIL-Induced Apoptosis
The ability of 2-methoxy-5-amino-N-hydroxybenzamide to sensitize colon cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) highlights a significant potential mechanism for the anticancer activity of this class of compounds. TRAIL is a promising anticancer agent because it selectively induces apoptosis in cancer cells while sparing most normal cells. However, many cancers are resistant to TRAIL.
The derivative 2-methoxy-5-amino-N-hydroxybenzamide overcomes this resistance by a dual mechanism:
-
Upregulation of Death Receptor 5 (DR5): The compound promotes the expression of DR5 on the surface of cancer cells in an ERK-dependent manner. Increased DR5 levels lead to enhanced TRAIL binding and subsequent activation of the extrinsic apoptosis pathway.
-
Downregulation of Survivin: The compound enhances the ubiquitination and proteasomal degradation of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells and contributes to TRAIL resistance.
This dual action effectively lowers the threshold for apoptosis induction by TRAIL, leading to a synergistic antitumor effect.
Caption: Sensitization to TRAIL-induced apoptosis by a derivative.
Experimental Protocols
Protocol for Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT to purple formazan crystals by metabolically active cells.
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Protocol for Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plate
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in a suitable solvent)
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Dispense 50 µL of sterile CAMHB into each well of a 96-well plate. In the first well of each row, add 50 µL of the test compound at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Derivatives of this compound present a versatile and promising scaffold for the development of novel therapeutic agents. The data summarized in this guide highlight their potential as potent enzyme inhibitors, broad-spectrum antimicrobial agents, and innovative anticancer compounds that can overcome drug resistance. The provided synthetic strategies, detailed experimental protocols, and mechanistic insights are intended to serve as a valuable resource for the scientific community, encouraging further exploration and optimization of this valuable chemical class. Future research should focus on expanding the library of these derivatives and conducting in-depth structure-activity relationship studies to identify lead candidates for preclinical development.
References
The Pivotal Role of Methyl 2-methoxy-5-nitrobenzoate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methoxy-5-nitrobenzoate, a substituted aromatic nitro compound, serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its strategically positioned functional groups—a methyl ester, a methoxy group, and a nitro group—offer a versatile scaffold for chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, key reactions, and the significant role of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of the anticoagulant drug, Betrixaban.
Core Synthesis and Key Transformations
The synthesis of this compound and its subsequent conversion into key intermediates primarily involves electrophilic nitration, esterification (or hydrolysis), and reduction of the nitro group. These transformations are fundamental in constructing more complex molecular architectures.
Experimental Protocols
1. Synthesis of this compound via Nitration of Methyl 2-methoxybenzoate
This protocol describes the electrophilic nitration of methyl 2-methoxybenzoate to introduce a nitro group at the 5-position.
-
Materials: Methyl 2-methoxybenzoate, concentrated sulfuric acid, concentrated nitric acid, ice, methanol.
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, cool 4 cm³ of concentrated sulfuric acid in an ice-water bath.
-
Slowly add 2.0 g of methyl 2-methoxybenzoate to the cooled sulfuric acid with continuous swirling to ensure thorough mixing.[1]
-
In a separate dry test tube, prepare the nitrating mixture by carefully adding 1.5 cm³ of concentrated sulfuric acid to 1.5 cm³ of concentrated nitric acid. Cool this mixture in the ice-water bath.[1]
-
Add the nitrating mixture dropwise to the solution of methyl 2-methoxybenzoate in sulfuric acid over approximately 15 minutes, maintaining the reaction temperature below 6 °C.[1]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 10 minutes.
-
Remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes.
-
Carefully pour the reaction mixture onto crushed ice in a beaker.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a minimal amount of hot methanol to yield pure this compound.
-
2. Hydrolysis of this compound to 2-methoxy-5-nitrobenzoic acid
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for further derivatization.
-
Materials: this compound, sodium hydroxide, water, concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottomed flask, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of 1-2, which will precipitate the carboxylic acid.
-
Collect the solid 2-methoxy-5-nitrobenzoic acid by vacuum filtration and wash with cold water.
-
3. Amidation of 2-methoxy-5-nitrobenzoic acid with 2-amino-5-chloropyridine
This step is a crucial part of the synthesis of the Betrixaban intermediate, N-(5-chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide.
-
Materials: 2-methoxy-5-nitrobenzoic acid, 2-amino-5-chloropyridine, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), tetrahydrofuran (THF), water, ethanol.
-
Procedure:
-
To a three-necked flask, add 19.7 g (0.1 mol) of 5-methoxy-2-nitrobenzoic acid, 13.8 g (0.12 mol) of N-hydroxysuccinimide, and 18.6 g (0.12 mol) of EDC.[2]
-
Add 157.6 ml of tetrahydrofuran and stir until all solids are dissolved.[2]
-
Stir the mixture at 20 °C for 1 hour.[2]
-
Add 12.8 g (0.1 mol) of 2-amino-5-chloropyridine and continue the reaction.[2]
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction solution to 5 °C.[2]
-
Add 1260 ml of water and stir for 7 hours to precipitate the product.[2]
-
Filter the solid, wash sequentially with 40 ml of water and 40 ml of ethanol.[2]
-
Dry the solid under vacuum at 40 °C to obtain N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide (yield: 96.2%).[2]
-
4. Reduction of N-(5-chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide to 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide
The reduction of the nitro group to an amine is a key step to enable further coupling reactions.
-
Materials: N-(5-chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide, iron powder, acetic acid, methanol.
-
Procedure:
-
Add powdered iron (50 g, 0.89 mol) to acetic acid (500 mL) in a reaction vessel.[3]
-
Stir the resulting suspension for 15 minutes at 50°C under a nitrogen atmosphere.[3]
-
Prepare a solution of N-(5-chloro-2-pyridinyl)-5-methoxy-2-nitrobenzamide (90.0 g, 0.30 mol) in methanol (300 mL) and add it dropwise to the iron suspension.[3]
-
Stir the mixture for 30 minutes at 50-60°C.[3]
-
Filter the catalyst and wash it with methanol.
-
Evaporate the volatiles from the combined filtrate and washes.
-
Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide.
-
Application in the Synthesis of Betrixaban
This compound is a precursor to the key intermediate, 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide, which is essential for the synthesis of the anticoagulant drug Betrixaban.[4] Betrixaban is a direct Factor Xa inhibitor, a class of drugs that play a crucial role in the management of thromboembolic disorders.
Synthetic Workflow for Betrixaban
Caption: Synthetic pathway from this compound to Betrixaban.
Biological Activity and Mechanism of Action of Betrixaban
Betrixaban is a potent and selective oral inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[4] By directly blocking the active site of both free and prothrombinase-bound Factor Xa, Betrixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.[5][6]
The Coagulation Cascade and Inhibition by Betrixaban
Caption: The coagulation cascade showing the point of inhibition by Betrixaban.
Quantitative Biological Data for Betrixaban
The efficacy and safety of Betrixaban have been evaluated in several clinical trials. The data below is primarily from the APEX trial, which assessed Betrixaban for the prophylaxis of venous thromboembolism (VTE) in acutely ill medical patients.
| Parameter | Betrixaban | Enoxaparin | Relative Risk (95% CI) | Reference |
| Efficacy | ||||
| Composite VTE Events | 4.4% | 6.0% | 0.75 (0.61-0.91) | [7][8] |
| Symptomatic VTE | 0.9% | 1.5% | 0.64 (0.42-0.98) | [5] |
| Safety | ||||
| Major Bleeding | 0.67% | 0.57% | - | [8] |
| Clinically Relevant Non-Major Bleeding | 3.1% | 1.6% | 1.97 (1.44-2.68) | [9] |
| All Bleeding Episodes (leading to discontinuation) | 2.4% | 1.2% | - | [8] |
In Vitro Activity:
| Assay | IC50 | Reference |
| Thrombin Generation Inhibition | 60 ng/mL (133 nM) | [10] |
| hERG Channel Inhibition | 8.9 µM | [10] |
Conclusion
This compound is a fundamentally important starting material in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of Betrixaban, a direct Factor Xa inhibitor for the prevention of venous thromboembolism. The synthetic pathway, from the initial nitration to the final complex active pharmaceutical ingredient, highlights the versatility of this chemical scaffold. The well-defined mechanism of action and the supporting clinical data for Betrixaban underscore the successful translation of a simple organic molecule into a life-saving therapeutic agent. This guide provides researchers and drug development professionals with a comprehensive overview of the chemistry and pharmacology related to this key intermediate, facilitating further innovation in the field.
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. ajmc.com [ajmc.com]
- 5. oatext.com [oatext.com]
- 6. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. FDA approved betrixaban (BEVYXXA, Portola) for the prophylaxis of venous thromboembolism (VTE) in adult patients | FDA [fda.gov]
- 9. Formulary Drug Review: Betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Nitro Group as a Versatile Functional Handle: An In-depth Technical Guide to the Reactivity of Methyl 2-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the reactivity of the nitro group in Methyl 2-methoxy-5-nitrobenzoate. The strategic placement of the nitro group, in conjunction with the methoxy and methyl ester functionalities, offers a versatile platform for a variety of chemical transformations. This document details key reactions, including reduction, electrophilic substitution, and nucleophilic aromatic substitution, supported by experimental protocols and quantitative data.
Core Reactivity Principles
The chemical behavior of this compound is primarily dictated by the strong electron-withdrawing nature of the nitro group (-NO₂). This influences the aromatic system in several key ways:
-
Ring Deactivation for Electrophilic Aromatic Substitution: The nitro group significantly reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-director. The powerful deactivating effect of the nitro group generally dominates, directing incoming electrophiles to the positions meta to it.
-
Activation for Nucleophilic Aromatic Substitution: The electron-withdrawing properties of the nitro group stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack on the aromatic ring. This makes the compound susceptible to substitution of a suitable leaving group by a nucleophile, particularly at the positions ortho and para to the nitro group.
-
Reduction to an Amine: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental in synthetic chemistry as it converts an electron-w-drawing group into an electron-donating group, dramatically altering the reactivity of the aromatic ring and providing a handle for a wide range of further functionalization, such as diazotization and amide bond formation.
Key Chemical Transformations
Reduction of the Nitro Group
The reduction of the nitro group to an amine is one of the most valuable transformations of this compound, yielding Methyl 2-methoxy-5-aminobenzoate. This product is a useful intermediate in the synthesis of various biologically active molecules. Catalytic hydrogenation is a common and efficient method for this conversion.
Experimental Protocol: Catalytic Hydrogenation
A mixture of this compound (20.3 g), 5% platinum-on-carbon catalyst (1.5 g), and ethyl acetate (300 ml) is stirred under 1.4 atmospheres pressure of hydrogen for 5 hours.[1] Following the reaction, the catalyst is removed by filtration, and the filtrate is evaporated to yield Methyl 5-amino-2-methoxybenzoate.[1]
An alternative procedure involves suspending this compound (6.21 g, 29.4 mmol) in methanol (100 mL) with 20% Pd(OH)₂/C (500 mg) and stirring the mixture under a hydrogen atmosphere (1 atm) for 18 hours.[2][3] The catalyst is then filtered off, and the solvent is evaporated to give the product.[2][3]
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the reduction of this compound.
Electrophilic Aromatic Substitution
Despite the deactivating effect of the nitro and methyl ester groups, electrophilic substitution can be achieved under forcing conditions. The directing effects of the substituents (methoxy: ortho, para-directing; nitro and methyl ester: meta-directing) lead to substitution at the position ortho to the methoxy group and meta to the nitro group.
Experimental Protocol: Bromination
This compound (3.1 g, 15 mmol) is dissolved in concentrated sulfuric acid (100 mL) at 0 °C. Dibromoisocyanuric acid (4.3 g, 15 mmol) is then added in small portions. The reaction mixture is stirred at room temperature for 3 hours and then poured onto ice, resulting in a yellow precipitate. The crude product is recrystallized from ethanol to furnish the brominated product.[4]
Signaling Pathway for Electrophilic Bromination
Caption: Pathway for the bromination of this compound.
Nucleophilic Aromatic Substitution (Representative Protocol)
Representative Experimental Protocol: Reaction with an Amine (Theoretical)
To a solution of a hypothetical ortho-halo-substituted this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, is added the amine nucleophile (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq). The reaction mixture is heated to 80-100 °C and monitored by TLC. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the product.
Logical Relationship for Nucleophilic Aromatic Substitution
Caption: General pathway for nucleophilic aromatic substitution.
Quantitative Data Summary
The following table summarizes the quantitative data for the key reactions of this compound.
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Reduction | 5% Pt/C, H₂ (1.4 atm), Ethyl Acetate, 5h | Methyl 5-amino-2-methoxybenzoate | Not specified | [1] |
| Reduction | 20% Pd(OH)₂/C, H₂ (1 atm), Methanol, 18h | Methyl 5-amino-2-methoxybenzoate | Not specified | [2][3] |
| Electrophilic Bromination | Dibromoisocyanuric Acid, conc. H₂SO₄, RT, 3h | Methyl 4-bromo-2-methoxy-5-nitrobenzoate | 80% | [4] |
| Hydrolysis | NaOH, Methanol, Reflux, 5h | 2-methoxy-5-nitrobenzoic acid | 70% | [5][6] |
Characterization Data
-
This compound: The availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data has been reported.[7]
-
Methyl 5-amino-2-methoxybenzoate: ¹H NMR (CDCl₃): 3.84 (s, 3H), 3.89 (s, 3H).[1]
Conclusion
This compound is a versatile synthetic intermediate due to the multifaceted reactivity imparted by its nitro group. The ability to undergo efficient reduction to the corresponding amine, as well as participate in electrophilic and potentially nucleophilic substitution reactions, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols for the exploitation of its chemical properties in research and development.
References
- 1. This compound(34841-11-7) 13C NMR [m.chemicalbook.com]
- 2. Methyl 5-methoxy-2-nitrobenzoate | 2327-45-9 [chemicalbook.com]
- 3. US7582770B2 - Viral polymerase inhibitors - Google Patents [patents.google.com]
- 4. sharemobile.ie [sharemobile.ie]
- 5. 22802-67-1 | Methyl 5-amino-2-methoxybenzoate | Aryls | Ambeed.com [ambeed.com]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. This compound(34841-11-7) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 7-methoxy-quinazolin-4(3H)-one from methyl 2-methoxy-5-nitrobenzoate. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The synthetic route described herein involves a two-step process: the reduction of the nitro group of the starting material to form an amino intermediate, followed by a cyclization reaction to construct the quinazolinone core. This document offers comprehensive experimental procedures, data presentation, and visual diagrams to guide researchers in this synthetic endeavor.
Introduction
Quinazolinone and its derivatives are of significant interest due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. Their mechanism of action often involves the modulation of key biological targets such as enzymes and receptors. The synthesis of substituted quinazolinones is a focal point in the development of new therapeutic agents. This protocol details a reliable method for the preparation of a quinazolinone derivative starting from the commercially available this compound.
Synthetic Pathway
The overall synthetic scheme involves two primary transformations:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to yield methyl 2-amino-5-methoxybenzoate.
-
Cyclization: The resulting aminobenzoate is then cyclized with a suitable C1 source, in this case, formamide in the presence of ammonium acetate, to form the final quinazolinone product.
Application Notes and Protocols: Reduction of Methyl 2-methoxy-5-nitrobenzoate to Methyl 2-methoxy-5-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. These amines are versatile intermediates in the pharmaceutical, agrochemical, and dye industries. Methyl 2-methoxy-5-aminobenzoate is a key building block in the synthesis of various pharmaceutical compounds, including the prokinetic agent Mosapride. This document provides a detailed overview and experimental protocols for the reduction of Methyl 2-methoxy-5-nitrobenzoate to Methyl 2-methoxy-5-aminobenzoate using various common laboratory methods.
Comparative Analysis of Reduction Methods
Several methods are available for the reduction of aromatic nitro compounds. The choice of method often depends on factors such as substrate compatibility with reaction conditions, desired selectivity, scalability, and cost. Below is a summary of common methods with available quantitative data for the reduction of similar nitroaromatic compounds. It is important to note that the yields and reaction conditions may vary for the specific substrate, this compound.
| Reduction Method | Reagents and Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol or Ethyl Acetate | Room Temperature | Not Specified | High | Methyl 4,5-dimethyl-2-nitrobenzoate |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | Reflux (~78) | 1 - 3 | Not Specified | Methyl 4,5-dimethyl-2-nitrobenzoate |
| Sodium Dithionite Reduction | Na₂S₂O₄ | DMF/Water | 45 | 24 | 76 | p-Nitrobenzoylhydroxypropyl cellulose |
| Iron Reduction | Fe powder, NH₄Cl or Acetic Acid | Ethanol/Water | Reflux (~80-90) | 2 - 4 | Not Specified | Methyl 4,5-dimethyl-2-nitrobenzoate |
Chemical Transformation
Caption: Chemical reduction of this compound.
Experimental Protocols
The following are detailed protocols for the reduction of this compound. Researchers should perform small-scale trials to optimize conditions for their specific setup.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethyl Acetate (ACS grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol or ethyl acetate (approximately 15-20 mL per gram of substrate).
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with an inert gas to remove any air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm or a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
The crude Methyl 2-methoxy-5-aminobenzoate can be purified by recrystallization or column chromatography.
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
This is a classical and effective method for nitro group reduction. Caution should be exercised as a potential side reaction of demethylation has been observed with this substrate.[1]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Ethanol (ACS grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a round-bottom flask, add this compound and dissolve it in ethanol (approximately 10-15 mL per gram of substrate).[2]
-
Add tin(II) chloride dihydrate in portions to the stirred solution. The reaction is exothermic and may require cooling.[2]
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1-3 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add saturated sodium bicarbonate solution or 2M NaOH to neutralize the mixture and precipitate tin salts.
-
Filter the mixture through Celite® and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)
This method offers a metal-free alternative and is often carried out under mild conditions.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF) or a mixture of an organic solvent and water
-
Sodium bicarbonate (NaHCO₃) (if pH control is needed)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Dissolve this compound in a suitable solvent system such as DMF/water in a round-bottom flask.[3]
-
In a separate flask, prepare a solution of sodium dithionite in water. For some substrates, maintaining a basic pH with sodium bicarbonate is beneficial.[3]
-
Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 45 °C) for several hours (e.g., up to 24 hours).[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting Methyl 2-methoxy-5-aminobenzoate as required.
Protocol 4: Reduction with Iron (Fe) Powder
This is an economical and widely used method for large-scale reductions.
Materials:
-
This compound
-
Iron powder (3-5 equivalents)
-
Ammonium chloride (NH₄Cl) (4-5 equivalents) or a catalytic amount of acetic acid
-
Ethanol and Water (co-solvent system)
-
Sodium carbonate (Na₂CO₃) solution
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of ethanol and water.[2]
-
Add ammonium chloride or a catalytic amount of acetic acid to the suspension.[2]
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add the iron powder portion-wise to the refluxing mixture to control the exothermic reaction.[2]
-
Maintain the mixture at reflux with vigorous stirring for 2-4 hours.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and make it basic by adding a saturated solution of sodium carbonate.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
General Experimental Workflow
Caption: General workflow for the reduction of a nitroaromatic compound.
References
Application Notes and Protocols: Catalytic Hydrogenation of Methyl 2-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a clean and efficient route to the corresponding anilines. These anilines are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of Methyl 2-methoxy-5-nitrobenzoate to produce Methyl 2-methoxy-5-aminobenzoate, a key intermediate in the synthesis of various pharmaceutical agents.
The reduction of the nitro group in this compound can be effectively achieved using various catalytic systems, most commonly employing palladium on carbon (Pd/C) or Raney Nickel. The choice of catalyst, solvent, and reaction conditions can be optimized to ensure high yield, purity, and selectivity.
Reaction Scheme
The overall transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst and a hydrogen source.
Caption: General reaction scheme for the catalytic hydrogenation.
Catalytic Systems and Conditions
Several catalytic systems can be employed for this transformation. The selection of the catalyst and conditions often depends on the scale of the reaction, available equipment, and desired purity of the product.
Data Presentation: Comparison of Catalytic Systems
| Catalyst | Hydrogen Source | Solvent(s) | Typical Reaction Time | Yield (%) | Purity (%) | Notes |
| 10% Pd/C | H₂ gas (balloon or Parr apparatus) | Methanol, Ethanol, Ethyl Acetate | 2-6 hours | >95 | >98 | Most common and reliable method. Protic solvents generally accelerate the reaction rate.[1] |
| Raney Nickel | H₂ gas, Hydrazine hydrate, Formic acid[2] | Methanol, Ethanol | 1-4 hours | 90-98 | >97 | A cost-effective alternative to palladium catalysts.[2] Can be pyrophoric and requires careful handling.[2] |
| Raney Nickel | Sodium borohydride (NaBH₄) | Water, Methanol | 0.5-2 hours | High | High | Offers mild reaction conditions and uses a readily available reducing agent. |
Experimental Protocols
Safety Precaution: Both Palladium on Carbon and Raney Nickel can be pyrophoric, especially after use when saturated with hydrogen.[2] Always handle these catalysts in a well-ventilated fume hood and keep them wet with solvent until they can be safely quenched and disposed of.[3]
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol outlines a general procedure for the reduction of this compound using 10% Pd/C and a hydrogen balloon.[4]
Materials:
-
This compound
-
10% Palladium on Carbon (5-10 mol%)
-
Methanol or Ethanol (ACS grade)
-
Hydrogen gas supply (balloon)
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite® or other filter aid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: In a two-neck round-bottom flask, add a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon).
-
Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (5-10 mol% relative to the substrate).
-
Solvent and Substrate Addition: Add methanol or ethanol to the flask to create a slurry with the catalyst. Dissolve this compound in the same solvent and add it to the reaction flask via a syringe or dropping funnel.
-
Hydrogenation: Seal the flask, and with vigorous stirring, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry as it can be pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-methoxy-5-aminobenzoate. The product can be further purified by recrystallization if necessary.
Protocol 2: Hydrogenation using Raney Nickel and Formic Acid
This method provides an alternative to using hydrogen gas and is particularly useful for its selectivity and rapid reaction times.[1]
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol
-
Formic Acid (90%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (5 mmol) in methanol (3 mL).
-
Catalyst Addition: Carefully add Raney Nickel (0.2-0.3 g of the aqueous slurry).
-
Reduction: To the stirred suspension, add 90% formic acid (2.5 mL) at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 10-30 minutes. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the Raney Nickel.
-
Isolation: Evaporate the organic solvent from the filtrate. Dissolve the residue in a suitable organic solvent like chloroform or ether and wash with a saturated sodium chloride solution to remove any remaining formate salts.
-
Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired Methyl 2-methoxy-5-aminobenzoate.
Characterization Data for Methyl 2-methoxy-5-aminobenzoate
| Analysis | Expected Results |
| ¹H NMR | Signals for aromatic protons, a singlet for the methoxy group protons, a singlet for the methyl ester protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Signals for aromatic carbons, the methoxy carbon, the ester carbonyl carbon, and the methyl ester carbon. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-O stretching, and aromatic C-H stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the product (C₉H₁₁NO₃ = 181.19 g/mol ). |
Visualizations
Reaction Pathway
Caption: Catalytic hydrogenation reaction pathway.
Experimental Workflow
Caption: General experimental workflow for catalytic hydrogenation.
References
Application Note and Protocol: Hydrolysis of Methyl 2-methoxy-5-nitrobenzoate to 2-methoxy-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the hydrolysis of Methyl 2-methoxy-5-nitrobenzoate to its corresponding carboxylic acid, 2-methoxy-5-nitrobenzoic acid. This saponification reaction is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in pharmaceutical and fine chemical production. The provided protocol is adapted from well-established and reliable procedures for the hydrolysis of similar aromatic esters.
Introduction
The hydrolysis of esters to carboxylic acids is a cornerstone reaction in organic chemistry. In the context of drug development and medicinal chemistry, the conversion of a methyl ester, such as this compound, to the more functional carboxylic acid is often a necessary step. The resulting 2-methoxy-5-nitrobenzoic acid can serve as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The electron-withdrawing nitro group in the para position to the methoxy group can influence the reactivity of the aromatic ring and the acidity of the resulting carboxylic acid. This protocol details a robust base-mediated hydrolysis (saponification) followed by acidic workup to yield the desired product.
Data Presentation
The following table summarizes the key quantitative parameters for the hydrolysis of this compound. These parameters are based on established protocols for structurally related compounds and are expected to provide a high yield of the desired product.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| This compound | 1.0 mole equivalent | Starting material. |
| Sodium Hydroxide (NaOH) | 2.0 mole equivalents | Base for saponification. |
| Solvent | ||
| Water | Approx. 4 mL per gram of ester | Primary solvent for the reaction. |
| Reaction Conditions | ||
| Temperature | Boiling (Reflux) | Ensures a sufficient reaction rate. |
| Reaction Time | 5 - 15 minutes | Or until the disappearance of the oily ester layer. |
| Workup | ||
| Dilution | Equal volume of water | To ensure all salt is dissolved before acidification. |
| Acidification Agent | Concentrated Hydrochloric Acid (HCl) | To precipitate the carboxylic acid. |
| Purification | ||
| Recrystallization Solvent | 1% aqueous HCl | To obtain a highly pure product. |
| Expected Yield | ||
| Crude Yield | 90-96% | Based on analogous reactions.[1] |
Experimental Protocol
This protocol is adapted from the well-documented procedure for the saponification of methyl m-nitrobenzoate provided by Organic Syntheses.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH), pellets or flakes
-
Concentrated hydrochloric acid (HCl), ~37%
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stir bar and magnetic stir plate
-
Beakers
-
Graduated cylinders
-
Büchner funnel and filter flask
-
Filter paper
-
pH paper
Procedure:
-
Preparation of Sodium Hydroxide Solution: In a round-bottom flask of appropriate size, dissolve 2.0 moles of sodium hydroxide in 320 mL of deionized water for every 1.0 mole of this compound to be hydrolyzed. Caution: The dissolution of NaOH is highly exothermic.
-
Reaction Setup: To the sodium hydroxide solution in the round-bottom flask, add 1.0 mole of this compound and a magnetic stir bar.
-
Saponification: Attach a reflux condenser to the flask and begin stirring. Heat the mixture to a boil using a heating mantle. Continue to heat at reflux for 5-10 minutes, or until the oily layer of the ester has completely disappeared, indicating the completion of the saponification.[1]
-
Dilution: After the reaction is complete, remove the heating mantle and allow the mixture to cool slightly. Dilute the reaction mixture with an equal volume of deionized water.
-
Acidification: Cool the solution to room temperature. In a separate large beaker, place 250 mL of concentrated hydrochloric acid for every 1 mole of starting ester used. Slowly and with vigorous stirring, pour the cooled reaction mixture into the hydrochloric acid. Note: It is crucial to add the basic solution to the acid to ensure the precipitation of the free carboxylic acid and not a less soluble acid salt.[1]
-
Isolation of Crude Product: Allow the mixture to cool to room temperature to complete the precipitation of 2-methoxy-5-nitrobenzoic acid. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any inorganic impurities.
-
Drying: Dry the crude product. The crude acid is typically light in color and should be completely soluble in ether.[1]
-
Purification (Optional): For a highly pure product, the crude 2-methoxy-5-nitrobenzoic acid can be recrystallized from 1% aqueous hydrochloric acid.[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps of the hydrolysis protocol.
Caption: Workflow for the hydrolysis of this compound.
Reaction Mechanism: Base-Mediated Ester Hydrolysis
The diagram below outlines the signaling pathway of the saponification reaction.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-methoxy-5-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of Methyl 2-methoxy-5-nitrobenzoate and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science, and the methodologies described herein offer a robust framework for the synthesis of novel biaryl compounds.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2][3] In the context of this compound, the nitro group presents a unique consideration. While traditionally aryl halides have been the electrophilic partner, recent advancements have demonstrated that nitroarenes can also serve as effective electrophiles in Suzuki-Miyaura couplings through the cleavage of the Ar–NO₂ bond.[4][5][6][7] This approach is advantageous as nitroarenes are often readily prepared through nitration of the parent arene.[5]
The electronic nature of the substituents on the aromatic ring significantly influences the reaction. The methoxy group is electron-donating, while the nitro group is strongly electron-withdrawing. This electronic profile can affect the oxidative addition step in the catalytic cycle. For electron-deficient aryl halides or nitroarenes, specific catalyst systems, often employing electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs), have been shown to be effective.[5][6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl electrophile (in this case, a derivative of this compound), forming a Pd(II) complex.[1][3]
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center.[1][3]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][3]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid. This protocol is based on established procedures for electron-deficient substrates and should be optimized for specific derivatives.[8][9]
Materials
-
This compound derivative (e.g., Methyl 2-bromo-6-methoxy-3-nitrobenzoate) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, BrettPhos, or an NHC ligand) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, or a mixture such as Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Reaction Setup
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask containing the reactants.
-
Add the degassed solvent to the reaction flask. The total volume should be sufficient to ensure proper stirring.
-
Seal the Schlenk flask and place it in a preheated oil bath.
Reaction Conditions and Work-up
-
Heat the reaction mixture to the desired temperature (typically between 80-130 °C) with vigorous stirring.[4][10]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[10][11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.[1][12]
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1][12]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired biaryl product.[1][11]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving electron-deficient aryl electrophiles, which can serve as a starting point for the optimization of reactions with this compound derivatives.
| Aryl Electrophile | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Nitroarenes | Arylboronic acids | Pd(acac)₂ (5) | BrettPhos (10) | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | Varies | [4] |
| Aryl chlorides | Arylboronic acids | Pd(OAc)₂ (1) | IPr·HCl (1) | Cs₂CO₃ | Toluene | 40 | High | |
| Aryl bromides | 4-bromoanisole | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | Good to Excellent | [13] |
| Heteroaryl Bromides | 2-pyridylboronate | Pd₂(dba)₃ (1-1.5) | - | KF | Dioxane | - | Good to Excellent | [13] |
| Methyl 2-bromobenzoate | 3-acetylphenylboronic acid | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ | Toluene or Dioxane | - | - | [8] |
| 4-bromoanisole | Phenylboronic acid | Pd@CQD@Fe₃O₄ | - | K₂CO₃ | EtOH/H₂O | 50 | High | [14] |
Note: The yields are representative and can vary depending on the specific substrates and reaction conditions. Optimization is often necessary to achieve the best results. The use of specialized phosphine ligands like SPhos and BrettPhos, or N-heterocyclic carbene (NHC) ligands like IPr, is often crucial for high yields with electron-deficient or sterically hindered substrates.[5][13]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rua.ua.es [rua.ua.es]
Application Notes and Protocols: Detailed Protocol for the Nitration of Methyl 2-Methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the nitration of methyl 2-methoxybenzoate, an electrophilic aromatic substitution reaction that yields a mixture of nitrated isomers. The procedure details the preparation of the nitrating agent, reaction execution under controlled temperature conditions, product isolation, and purification. This protocol is designed to serve as a reliable method for the synthesis of key intermediates used in pharmaceutical and chemical research.
Introduction
The nitration of substituted benzene rings is a fundamental reaction in organic synthesis, providing a pathway to the introduction of a nitro group, which can be further transformed into other functional groups, such as amines. In the case of methyl 2-methoxybenzoate, the directing effects of the electron-donating methoxy group (an ortho-, para-director) and the electron-withdrawing methyl ester group (a meta-director) lead to the formation of multiple isomers. The primary products are typically methyl 2-methoxy-3-nitrobenzoate and methyl 2-methoxy-5-nitrobenzoate. Understanding and controlling the regioselectivity of this reaction is crucial for the targeted synthesis of specific isomers.
Reaction Principle
The nitration of methyl 2-methoxybenzoate is achieved using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of methyl 2-methoxybenzoate then attacks the nitronium ion, proceeding through a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the nitrated product. The position of the nitro group is determined by the combined directing effects of the existing methoxy and methyl ester substituents.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 2-methoxybenzoate | Reagent | Sigma-Aldrich |
| Concentrated Nitric Acid (68-70%) | ACS Reagent | Fisher Scientific |
| Concentrated Sulfuric Acid (95-98%) | ACS Reagent | Fisher Scientific |
| Methanol | ACS Reagent | VWR |
| Deionized Water | - | - |
| Ice | - | - |
| 250 mL Round-bottom flask | - | - |
| 125 mL Erlenmeyer flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Dropping funnel | - | - |
| Thermometer (-20 to 100 °C) | - | - |
| Ice bath | - | - |
| Buchner funnel and filter flask | - | - |
| Filter paper | - | - |
| Recrystallization dish | - | - |
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts.
-
In case of skin or eye contact with acids, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Reaction Setup
A 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer is placed in an ice bath on a magnetic stirrer. A dropping funnel is fitted to the flask.
Procedure
-
Preparation of the Nitrating Mixture: In a 125 mL Erlenmeyer flask, carefully add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid. Cool the mixture in an ice bath.
-
Reaction: a. To the 250 mL round-bottom flask, add 16.6 g (0.1 mol) of methyl 2-methoxybenzoate. b. Begin stirring and cool the flask to 0-5 °C using the ice bath. c. Slowly add the cold nitrating mixture from the dropping funnel to the stirred solution of methyl 2-methoxybenzoate over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition. d. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour. e. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature while stirring for another 2 hours.
-
Work-up and Isolation: a. Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with gentle stirring. b. A solid precipitate will form. Allow the ice to melt completely. c. Isolate the crude solid product by vacuum filtration using a Buchner funnel. d. Wash the solid with several portions of cold deionized water until the washings are neutral to litmus paper. e. Press the solid as dry as possible on the filter paper.
-
Purification: a. The crude product is a mixture of isomers and can be purified by recrystallization from methanol. b. Dissolve the crude solid in a minimum amount of hot methanol. c. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. d. Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol. e. Dry the crystals in a desiccator. Note: Further separation of isomers may require column chromatography.
Data Presentation
| Parameter | Value |
| Reactants | |
| Methyl 2-methoxybenzoate | 16.6 g (0.1 mol) |
| Concentrated Nitric Acid | 20 mL |
| Concentrated Sulfuric Acid | 20 mL |
| Reaction Conditions | |
| Temperature | 0-10 °C (addition), RT (stirring) |
| Reaction Time | 3 hours |
| Product | |
| Expected Products | Methyl 2-methoxy-3-nitrobenzoate & this compound |
| Theoretical Yield | 21.12 g |
| Appearance | Pale yellow solid |
Characterization of Products
The expected major isomers are methyl 2-methoxy-3-nitrobenzoate and this compound.
This compound:
-
1H NMR (CDCl3): δ 8.65 (d, J=2.9 Hz, 1H), 8.35 (dd, J=9.1, 2.9 Hz, 1H), 7.15 (d, J=9.1 Hz, 1H), 4.00 (s, 3H), 3.95 (s, 3H).
Methyl 2-methoxy-3-nitrobenzoate:
-
Spectroscopic data for this isomer is less commonly reported but can be predicted. The aromatic protons would be expected to show a different coupling pattern.
Visualizations
Logical Relationship of Directing Effects
Caption: Directing effects of substituents on the regioselectivity of nitration.
Experimental Workflow
Caption: Workflow for the nitration of methyl 2-methoxybenzoate.
Application Notes and Protocols for the Synthesis of a Key Levosulpiride Intermediate
Introduction
Levosulpiride, the (S)-enantiomer of sulpiride, is a substituted benzamide with significant therapeutic applications as an antipsychotic and prokinetic agent. Its synthesis relies on the availability of high-purity chiral intermediates. A crucial intermediate in the most common synthetic routes to Levosulpiride is methyl 2-methoxy-5-sulfamoylbenzoate. This document provides detailed experimental procedures for the synthesis of this key intermediate, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established methods found in the scientific and patent literature.
Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
The synthesis of methyl 2-methoxy-5-sulfamoylbenzoate is a critical step in the total synthesis of Levosulpiride. One common and efficient method involves the reaction of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate. This approach is advantageous due to its relatively short reaction time and high yield.
Experimental Protocol
This protocol describes the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate from 2-methoxy-5-chlorobenzoic acid methyl ester.
Materials and Reagents:
-
2-methoxy-5-chlorobenzoic acid methyl ester
-
Sodium aminosulfinate
-
Solvent (e.g., Dimethylformamide - DMF)
-
Catalyst (e.g., Copper(I) iodide - CuI)
-
Activated carbon
-
Deionized water
-
Sodium chloride
Equipment:
-
Reaction flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filtration apparatus
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a reaction flask equipped with a reflux condenser and magnetic stirrer, combine 2-methoxy-5-chlorobenzoic acid methyl ester and sodium aminosulfinate in a suitable solvent, such as DMF. A typical molar ratio of 2-methoxy-5-chlorobenzoic acid methyl ester to sodium aminosulfinate is between 1:1.05 and 1:1.2.[1][2]
-
Addition of Catalyst: Add a catalytic amount of a suitable catalyst, for example, copper(I) iodide.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 40°C and 65°C.[1][2] Maintain this temperature and continue stirring for a period of 8 to 16 hours.[1][2] Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Decolorization: Upon completion of the reaction, cool the mixture and add activated carbon for decolorization. Stir for a short period.
-
Filtration: Filter the mixture to remove the activated carbon, catalyst, and the byproduct, sodium chloride.[1][2]
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[1][2]
-
Drying: Dry the resulting solid product, methyl 2-methoxy-5-sulfamoylbenzoate, in a vacuum oven at approximately 60°C to obtain a white crystalline powder.[2]
-
Analysis: The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC).[2]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis of methyl 2-methoxy-5-sulfamoylbenzoate.
| Parameter | Value | Reference |
| Molar Ratio (2-methoxy-5-chlorobenzoic acid methyl ester : sodium aminosulfinate) | 1 : 1.05 - 1.2 | [1][2] |
| Reaction Temperature | 40 - 65 °C | [1][2] |
| Reaction Time | 8 - 16 hours | [1][2] |
| Yield | Up to 96.55% | [2] |
| Purity (HPLC) | > 99.5% | [2] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate.
Caption: Workflow for the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate.
Alternative Synthetic Pathway: From 2-methoxy-5-sulfamoylbenzoic acid
An alternative approach to obtaining Levosulpiride involves the direct condensation of 2-methoxy-5-sulfamoylbenzoic acid with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.[3] This necessitates the synthesis of the carboxylic acid intermediate first.
Synthesis of 2-methoxy-5-sulfamoylbenzoic acid
A patented method describes a multi-step synthesis starting from 4-methoxybenzenesulfonamide.[4]
Experimental Protocol Outline:
-
Bromination: 4-methoxybenzenesulfonamide undergoes bromination with bromine in the presence of a reducing agent to yield 3-bromo-4-methoxybenzenesulfonamide.[4]
-
Cyanation: The bromo-derivative then reacts with cuprous cyanide in a substitution reaction to form 3-cyano-4-methoxybenzenesulfonamide.[4]
-
Alcoholysis: The cyano group is converted to a methyl ester through alcoholysis with methanol under acidic catalysis, producing 2-methoxy-5-sulfonamide methyl benzoate.[4]
-
Hydrolysis: Finally, the methyl ester is hydrolyzed under alkaline conditions, followed by acidification, to afford the desired 2-methoxy-5-sulfamoylbenzoic acid.[4]
This route is described as having mild reaction conditions and being environmentally friendly.[4]
Logical Relationship Diagram
The following diagram illustrates the synthetic relationship between the key intermediates and Levosulpiride.
Caption: Synthetic pathways to Levosulpiride via key intermediates.
This document provides detailed protocols and quantitative data for the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate for Levosulpiride. The presented workflow and data tables offer a valuable resource for researchers and professionals in pharmaceutical development, enabling a clear understanding and replication of the synthetic process. The alternative pathway for synthesizing the corresponding carboxylic acid is also outlined, providing a broader perspective on the available synthetic strategies.
References
- 1. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 2. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Derivatization of Methyl 2-methoxy-5-nitrobenzoate in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methoxy-5-nitrobenzoate is a versatile scaffold for the synthesis of diverse chemical libraries, particularly for applications in drug discovery and development. Its structure incorporates three key functional groups that can be selectively manipulated: a nitro group, a methyl ester, and an aromatic ring. The strategic derivatization of this starting material allows for the generation of a wide array of substituted benzamides and other related structures. This document provides detailed protocols for the key transformations of this compound, enabling the synthesis of compound libraries for screening and lead optimization. The primary derivatization strategy involves the reduction of the nitro group to an amine, followed by amide coupling with a diverse set of carboxylic acids. An alternative pathway involves the hydrolysis of the methyl ester to a carboxylic acid, which can then be coupled with a variety of amines.
Core Derivatization Pathways
The derivatization of this compound for library synthesis primarily follows two main pathways, starting with either the reduction of the nitro group or the hydrolysis of the methyl ester.
Experimental Protocols
Pathway 1: Synthesis of an Amide Library via Amine Intermediate
This pathway is often preferred due to the robust nature of amide coupling reactions with anilines.
Step 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine, yielding Methyl 5-amino-2-methoxybenzoate.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Tetrahydrofuran (THF) or Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in THF or methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with additional solvent (THF or methanol).
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-amino-2-methoxybenzoate. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
-
Step 2: Amide Coupling for Library Synthesis
This general protocol outlines the parallel synthesis of a small amide library from Methyl 5-amino-2-methoxybenzoate and a selection of carboxylic acids.
-
Materials:
-
Methyl 5-amino-2-methoxybenzoate
-
A diverse set of carboxylic acids (R-COOH)
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
96-well reaction block or individual reaction vials
-
-
Procedure (for a single well/vial):
-
To a reaction vial, add the carboxylic acid (1.2 eq).
-
Add the amide coupling reagent (e.g., HATU, 1.2 eq).
-
Add anhydrous DMF or DCM as the solvent.
-
Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.
-
Add Methyl 5-amino-2-methoxybenzoate (1.0 eq).
-
Add the tertiary amine base (e.g., DIPEA, 2.0-3.0 eq).
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the reaction mixture can be worked up by aqueous extraction or directly purified by preparative HPLC to isolate the desired amide product.
-
Pathway 2: Synthesis of an Amide Library via Carboxylic Acid Intermediate
This pathway provides access to a different set of derivatives where the diversity comes from a library of amines.
Step 1: Hydrolysis of this compound
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid, 2-methoxy-5-nitrobenzoic acid.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or a mixture of THF/Water
-
Hydrochloric acid (HCl, e.g., 1M or 2M)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or a THF/water mixture in a round-bottom flask.
-
Add an aqueous solution of NaOH or LiOH (1.5-2.0 eq).
-
Heat the reaction mixture to reflux or stir at an elevated temperature (e.g., 60 °C) for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 1-2 by the slow addition of HCl.
-
A precipitate of 2-methoxy-5-nitrobenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Amide Coupling with a Library of Amines
The resulting 2-methoxy-5-nitrobenzoic acid can then be coupled with a diverse set of primary and secondary amines using the same general amide coupling protocol as described in Pathway 1, Step 2, by substituting Methyl 5-amino-2-methoxybenzoate with the desired amine.
Data Presentation
The following table summarizes expected yields for the key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Transformation | Starting Material | Product | Reagents and Conditions | Analogous Yield (%) | Reference |
| Nitro Reduction | 5-Methoxy-2-nitrobenzoic acid | 2-amino-5-methoxybenzoic acid | H₂, 10% Pd/C, THF, rt, 18h | 98% | [1] |
| Ester Hydrolysis | Methyl m-nitrobenzoate | m-Nitrobenzoic acid | NaOH, H₂O, reflux | 90-96% | [1] |
| Amide Coupling | Benzoic acid and Benzylamine | N-Benzylbenzamide | Various coupling agents | Good to Excellent | [2] |
| Amide Coupling | 2-methoxy-5-chlorobenzoic acid methyl ester | 2-methoxy-5-sulfamoylbenzoic acid methyl ester | Sodium amino sulfinate, CuBr, THF, 45-60°C | 94-96% | [3] |
Conclusion
The protocols and pathways outlined in this document provide a robust framework for the synthesis of diverse chemical libraries starting from this compound. By leveraging the selective modification of the nitro and ester functionalities, researchers can efficiently generate a multitude of novel benzamide derivatives for screening in various drug discovery programs. The provided workflows and data serve as a valuable resource for medicinal chemists and other scientists in the field.
References
Application Notes and Protocols for the Amination of Methyl 2-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amination of methyl 2-methoxy-5-nitrobenzoate to produce methyl 5-amino-2-methoxybenzoate is a critical chemical transformation in the synthesis of various pharmaceutical compounds and fine chemicals. The resulting aminobenzoate derivative is a versatile building block in drug discovery and development. This document provides detailed application notes and experimental protocols for the reduction of the nitro group of this compound to an amine, comparing common methodologies to assist researchers in selecting the most suitable method for their specific needs.
Overview of Amination Methodologies
The conversion of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. For this compound, the primary methods for this transformation include:
-
Catalytic Hydrogenation: This clean and efficient method utilizes a metal catalyst, typically palladium or platinum on a carbon support, with a hydrogen source. It often provides high yields and straightforward work-up procedures.
-
Metal-Mediated Reduction: A classic and robust method that employs metals like iron or zinc in an acidic medium. These reactions are generally cost-effective but may require more extensive purification to remove metal salts.
-
Other Reducing Agents: Reagents such as tin(II) chloride can also be employed for the reduction of aromatic nitro compounds.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the performance of different methods for the amination of this compound and closely related substrates.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
| Catalytic Hydrogenation | 5% Platinum-on-carbon | Ethyl Acetate | Ambient | 5 | ~95 | [1] |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C | Methanol | Ambient | 18 | ~99 | [2][3] |
| Metal-Mediated Reduction | Zinc, Ammonium Chloride | Ethanol/Water | Reflux | 3 | 95 | [4] |
| Metal-Mediated Reduction | Powdered Iron, Acetic Acid | Methanol | 50-60 | 0.5 | 77 (for a similar substrate) |
Experimental Protocols
Below are detailed protocols for the amination of this compound using the aforementioned methods.
Protocol 1: Catalytic Hydrogenation using Platinum-on-Carbon
This protocol describes the reduction of the nitro group using catalytic hydrogenation with a platinum-on-carbon catalyst and hydrogen gas.
Materials:
-
This compound
-
5% Platinum-on-carbon catalyst
-
Ethyl Acetate
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (e.g., 20.3 g) in ethyl acetate (e.g., 300 ml).
-
Carefully add the 5% platinum-on-carbon catalyst (e.g., 1.5 g) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to a pressure of 1.4 atmospheres.
-
Stir the mixture vigorously at ambient temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite, washing the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield methyl 5-amino-2-methoxybenzoate.[1]
Diagram of Experimental Workflow:
Caption: Workflow for Catalytic Hydrogenation.
Protocol 2: Metal-Mediated Reduction using Zinc and Ammonium Chloride
This protocol outlines the reduction of the nitro group using zinc powder and ammonium chloride in a mixed solvent system.
Materials:
-
This compound
-
Zinc powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Saturated aqueous sodium hydrogencarbonate solution
-
Chloroform
-
Anhydrous magnesium sulfate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Suspend this compound (e.g., 300 mg), ammonium chloride (e.g., 228 mg), and zinc powder (e.g., 929 mg) in a mixture of ethanol (10 ml) and water (0.5 ml).[4]
-
Stir the suspension under reflux for 3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture and remove the solvent from the filtrate by distillation under reduced pressure.[4]
-
To the residue, add a saturated aqueous sodium hydrogencarbonate solution, and extract the mixture with chloroform.
-
Wash the chloroform layer with water and saturated brine, then dry over anhydrous magnesium sulfate.[4]
-
Remove the solvent by distillation under reduced pressure.
-
Purify the residue by column chromatography to obtain methyl 5-amino-2-methoxybenzoate.[4]
Diagram of Experimental Workflow:
Caption: Workflow for Zinc/Ammonium Chloride Reduction.
Protocol 3: Metal-Mediated Reduction using Iron and Acetic Acid (Representative Protocol)
This protocol provides a representative method for the reduction of a nitro group using powdered iron in acetic acid, based on a procedure for a structurally similar substrate.
Materials:
-
This compound
-
Powdered iron
-
Acetic acid
-
Methanol
-
Water
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a suspension of powdered iron (e.g., 0.89 mol) in acetic acid (e.g., 500 mL), stir for 15 minutes at 50°C under a nitrogen atmosphere.[5]
-
Add a solution of this compound (e.g., 0.30 mol) in methanol (e.g., 300 mL) dropwise to the suspension.[5]
-
Stir the mixture for 30 minutes at 50-60°C.[5]
-
Monitor the reaction by TLC.
-
Once complete, filter the catalyst and wash it with methanol.
-
Evaporate the volatiles from the combined filtrate and washes.
-
Pour the residue into water (e.g., 4 L) and extract with ethyl acetate (e.g., 4 x 200 mL).[5]
-
Wash the organic phase with a saturated solution of sodium carbonate and brine, then dry over anhydrous sodium sulfate.[5]
-
Remove the solvent under vacuum to yield the crude product, which can be further purified by recrystallization.[5]
Diagram of Logical Relationships:
Caption: Key Components of the Iron/Acetic Acid Reduction.
References
- 1. US7973164B2 - Quinoline derivatives - Google Patents [patents.google.com]
- 2. WO2005080388A1 - Viral polymerase inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 22802-67-1 | Methyl 5-amino-2-methoxybenzoate | Aryls | Ambeed.com [ambeed.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reduction of Methyl 2-methoxy-5-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of Methyl 2-methoxy-5-nitrobenzoate to its corresponding amine, Methyl 5-amino-2-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: My reduction of this compound is incomplete. What are the common causes?
A1: Incomplete reduction is a frequent challenge. Key factors to investigate include:
-
Catalyst Activity: For catalytic hydrogenations (e.g., Pd/C, Raney Ni), ensure the catalyst is fresh and has not been deactivated by atmospheric exposure or contaminants.
-
Reagent Purity: When using metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl), the purity and surface area of the metal are critical. Use finely powdered metals for optimal results. For reagents like sodium dithionite, ensure it has been stored properly to prevent decomposition.
-
Stoichiometry: An insufficient molar equivalent of the reducing agent is a common cause of incomplete reactions. Ensure you are using an adequate excess.
-
Solvent and Solubility: The starting material must be sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility can significantly hinder the reaction rate.
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Reaction Temperature: While many reductions proceed at room temperature, some may require heating to achieve a reasonable rate. However, excessive heat can lead to side product formation.
Q2: I am observing significant side products in my reaction. How can I improve the selectivity?
A2: The formation of intermediates such as hydroxylamines, nitroso, and azoxy compounds can occur. To favor the desired amine:
-
Choice of Reducing Agent: Catalytic hydrogenation and metal/acid reductions are generally highly selective for the reduction of nitro groups to amines. Reagents like LiAlH₄ are not suitable for aromatic nitro compounds as they tend to form azo products.[1]
-
Temperature Control: The reduction of nitro groups is often exothermic. Proper temperature control is crucial to prevent localized overheating, which can promote the formation of side products.
-
Reaction Time: Over-running the reaction is generally not a cause for the formation of these types of side products, but monitoring the reaction by TLC or LCMS is crucial to determine the optimal reaction time.
Q3: Can the ester group in this compound be hydrolyzed during the reduction?
A3: Yes, hydrolysis of the methyl ester is a potential side reaction, particularly under strongly acidic or basic conditions, and with prolonged reaction times at elevated temperatures.
-
Acidic Conditions: When using metal/acid combinations like Fe/HCl or SnCl₂/HCl, prolonged heating can lead to ester hydrolysis. It is advisable to perform these reactions at the lowest effective temperature and for the minimum time necessary.
-
Basic Conditions: During workup, exposure to strong bases for extended periods should be avoided.
-
Chemoselective Methods: Catalytic hydrogenation at neutral pH is an excellent method to avoid ester hydrolysis.
Q4: How can I effectively monitor the progress of the reduction?
A4: The most common methods for monitoring the reaction are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (this compound) and the appearance of the product (Methyl 5-amino-2-methoxybenzoate). The product amine is significantly more polar than the starting nitro compound.
-
Liquid Chromatography-Mass Spectrometry (LCMS): For more precise monitoring, LCMS can be used to track the masses of the starting material and product, as well as identify any potential intermediates or side products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent/catalyst. | Increase the molar equivalents of the reducing agent or the weight percentage of the catalyst. |
| Poor solubility of starting material. | Choose a more suitable solvent or a co-solvent system. For catalytic hydrogenation, protic co-solvents can be beneficial. | |
| Deactivated catalyst (for hydrogenation). | Use fresh catalyst. Ensure the system is properly purged of air. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Side Products (e.g., hydroxylamine, azo compounds) | Inappropriate choice of reducing agent. | Use a more selective reducing agent like catalytic hydrogenation or a metal/acid combination. |
| Poor temperature control. | Ensure efficient stirring and use an ice bath for cooling if the reaction is highly exothermic. | |
| Ester Hydrolysis | Prolonged reaction time at high temperatures in acidic or basic media. | Reduce the reaction time and temperature. Consider using a milder, neutral reduction method like catalytic hydrogenation. |
| Harsh workup conditions. | Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases during extraction. | |
| Difficult Product Isolation/Purification | Product is soluble in the aqueous phase. | Adjust the pH of the aqueous layer to ensure the amine is in its free base form before extraction with an organic solvent. |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
Comparative Data of Reduction Methods
| Method | Reducing Agent/Catalyst | Solvent | Temp. | Time | Yield | Notes |
| Catalytic Hydrogenation | H₂ (balloon), 10% Pd/C | THF | RT | 18 h | ~98% | High yield and clean reaction. Requires hydrogenation equipment.[2] |
| Metal/Acid Reduction | Powdered Iron (Fe) | Acetic Acid/Methanol | 50-60°C | 0.5 h | High | Rapid and effective. Requires filtration of iron salts and careful workup. |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol | Reflux | Varies | Good | Effective for selective reductions. Tin waste can be an issue. |
| Transfer Hydrogenation | Hydrazine Hydrate, Raney-Ni | Methanol/Ethanol | 60-90°C | Varies | High | Avoids the need for high-pressure hydrogen gas.[3] |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from the reduction of a similar substrate, 5-Methoxy-2-nitrobenzoic acid.[2][4]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Tetrahydrofuran (THF) or Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in THF or Methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-amino-2-methoxybenzoate. Further purification can be achieved by recrystallization or column chromatography if necessary.
Method 2: Reduction with Iron in Acetic Acid
This protocol is based on the reduction of a structurally related nitrobenzoate.
Materials:
-
This compound
-
Iron powder, fine grade
-
Glacial Acetic Acid
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask, add iron powder (approx. 3 eq) and glacial acetic acid.
-
Heat the suspension to 50°C with stirring.
-
Dissolve this compound (1.0 eq) in methanol and add it dropwise to the stirred iron suspension.
-
Maintain the reaction temperature between 50-60°C and monitor the reaction by TLC.
-
After the reaction is complete (typically within 30-60 minutes), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the iron salts, washing the filter cake with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
References
- 1. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04471E [pubs.rsc.org]
- 2. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 3. Methyl 2-Methoxy-4-Methyl-5-Nitrobenzoate [myskinrecipes.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Common byproducts in the synthesis of "Methyl 2-methoxy-5-nitrobenzoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methoxy-5-nitrobenzoate. The information provided is based on established principles of electrophilic aromatic substitution and data from analogous chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.
Question: My final product is a dark oil and does not solidify. What could be the cause and how can I resolve this?
Answer: The formation of a dark-colored oil instead of a solid product often indicates the presence of impurities. The primary causes include:
-
Elevated Reaction Temperature: Nitration reactions are highly exothermic. If the temperature is not carefully controlled, it can lead to the formation of dinitrated and nitrophenolic byproducts, which are often oily and colored.
-
Excess Nitrating Agent: Using too much of the nitrating mixture can also promote the formation of dinitrated species.
Troubleshooting Steps:
-
Induce Crystallization: Attempt to induce solidification by vigorously stirring the oil in ice-cold water.
-
Solvent Extraction: If crystallization fails, extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The resulting oil will likely require purification by column chromatography on silica gel to separate the desired product from the byproducts.
Question: My reaction yield is low. What are the potential reasons and how can I improve it?
Answer: Low yields can stem from several factors throughout the experimental process.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Loss During Work-up: The product may be lost during the extraction and washing steps.
-
Inactive Reagents: The nitric acid or sulfuric acid used may be old or of insufficient concentration.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (Methyl 2-methoxybenzoate).
-
Optimize Reaction Time and Temperature: After the initial cold addition of the nitrating agent, allowing the reaction to slowly warm to room temperature can sometimes help drive it to completion.
-
Careful Work-up: Be cautious during aqueous washes, as some product may be soluble.
-
Use Fresh Reagents: Ensure that concentrated nitric acid and sulfuric acid are fresh and have been stored properly.
Question: My TLC analysis shows multiple spots. How do I identify the byproducts and purify my product?
Answer: The presence of multiple spots on a TLC plate is a clear indication of a mixture of compounds. The likely byproducts are positional isomers and dinitrated compounds.
Byproduct Identification:
-
Positional Isomers: Nitration can occur at other positions on the benzene ring, though this is generally less favorable.
-
Dinitrated Byproducts: If the reaction conditions are too harsh, a second nitro group can be added to the aromatic ring.
-
Unreacted Starting Material: One of the spots will correspond to your starting material.
-
Hydrolysis Product: The presence of 2-methoxy-5-nitrobenzoic acid is possible if water is present.
Purification Strategies:
-
Recrystallization: If the impurities are minor, careful recrystallization from a suitable solvent (e.g., methanol or ethanol) may be sufficient to obtain the pure product.
-
Column Chromatography: For significant amounts of byproducts, especially isomers with similar polarities, column chromatography is the most effective method for separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are other positional isomers of the nitro group and dinitrated products. The formation of these is generally due to a lack of regioselectivity or overly harsh reaction conditions. Additionally, the hydrolysis of the methyl ester to the corresponding carboxylic acid (2-methoxy-5-nitrobenzoic acid) can occur.
Q2: Why is it critical to maintain a low temperature during the addition of the nitrating mixture?
A2: Maintaining a low temperature (typically below 15°C) is crucial for two main reasons:
-
To control the exothermic reaction: The nitration of aromatic compounds is a highly exothermic process.[1] Failure to control the temperature can lead to a runaway reaction.
-
To prevent the formation of byproducts: Higher temperatures can lead to the formation of dinitrated byproducts and other side reactions.[2]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To assess the number of components in your product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy (NMR, IR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure of the desired product and identify any impurities.
Quantitative Data on Byproduct Formation (Based on Analogous Reactions)
The following table summarizes byproduct formation in similar nitration reactions, which can serve as a guide for the synthesis of this compound.
| Synthesis Method | Starting Material | Nitrating Agent | Desired Product Yield | Primary Byproduct | Primary Byproduct Yield | Other Potential Byproducts |
| Traditional Mixed Acid | 3-Methylbenzoic acid | HNO₃ / H₂SO₄ | ~50-60% | 3-Methyl-4-nitrobenzoic acid | ~40-50% | Dinitrated products, Oxidation products |
| Green Nitration | Methyl 3-methylbenzoate | HNO₃ / Ac₂O | >85% | 3-Methyl-4-nitrobenzoic acid | <15% | Dinitrated products, Acetylated byproducts |
Data adapted from a comparative study on the synthesis of 5-Methyl-2-nitrobenzoic acid.[2]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on standard nitration procedures for similar aromatic esters.
Materials:
-
Methyl 2-methoxybenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add Methyl 2-methoxybenzoate to the cooled sulfuric acid with stirring, ensuring the temperature remains low.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of Methyl 2-methoxybenzoate, maintaining the reaction temperature below 15°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a short period, then allow it to warm to room temperature and stir for an additional period. Monitor the reaction's progress using TLC.
-
Upon completion, pour the reaction mixture slowly over crushed ice with stirring.
-
The solid product should precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from methanol or ethanol.
-
Dry the purified product and determine its melting point and yield.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude "Methyl 2-methoxy-5-nitrobenzoate" by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude "Methyl 2-methoxy-5-nitrobenzoate" by recrystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No Crystal Formation Upon Cooling | 1. Solution is not saturated: Too much solvent was used during the dissolution step. 2. Supersaturation: The solution is highly pure and lacks nucleation sites for crystal growth to begin. | 1. Concentrate the solution by carefully boiling off a portion of the solvent and then allow it to cool again. 2. Induce crystallization by: a) Scratching the inside of the flask at the meniscus with a glass rod. b) Adding a "seed crystal" of pure this compound. |
| Product "Oils Out" (Forms an Oily Layer Instead of Crystals) | 1. High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid. 2. Cooling rate is too fast: Rapid cooling can cause the compound to come out of solution above its melting point. 3. Inappropriate solvent choice: The compound's melting point may be below the boiling point of the solvent. | 1. Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (e.g., methanol or ethanol) and then allow the solution to cool more slowly. 2. Insulate the flask to slow the cooling rate. 3. Consider using a different solvent system with a lower boiling point. |
| Low Recovery Yield | 1. Incomplete crystallization: The solution was not cooled sufficiently to maximize crystal formation. 2. Excessive washing of crystals: Using too much solvent or a warm solvent for washing can dissolve a significant portion of the product. 3. Premature crystallization during hot filtration: The solution cooled and deposited crystals on the filter paper or in the funnel. | 1. Ensure the flask is thoroughly cooled in an ice-water bath for an adequate amount of time. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. If premature crystallization occurs, you may need to add a slight excess of hot solvent before filtration and then concentrate the filtrate. |
| Colored Crystals | 1. Presence of colored impurities: The crude product may contain colored byproducts from the synthesis. | 1. Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
A1: A mixed solvent system of methanol/water or ethanol/water is generally effective. This compound is soluble in alcohols like methanol and ethanol, and its solubility decreases significantly with the addition of water, which acts as an anti-solvent.
Q2: How do I perform a mixed-solvent recrystallization?
A2: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., methanol or ethanol). While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. This point of persistent cloudiness is the saturation point. Then, add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. Allow the clear solution to cool slowly to form crystals.
Q3: What are the common impurities in crude this compound?
A3: Common impurities may include unreacted starting materials such as 2-methoxy-5-nitrobenzoic acid, byproducts from the synthesis such as other positional isomers, and residual reagents like methyl iodide if prepared via esterification of the corresponding carboxylic acid.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is typically in the range of 98-104°C. A sharp melting point within this range is a good indicator of purity.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₅ | |
| Molecular Weight | 211.17 g/mol | |
| Melting Point | 98-104 °C | |
| Appearance | White to pale yellow crystalline powder | |
| Solubility | Slightly soluble in water; Soluble in alcohol, ether, and other organic solvents. |
Experimental Protocol: Recrystallization from Methanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture gently with stirring until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Addition of Anti-Solvent: While the filtrate is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Redissolution: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or by air drying to remove any residual solvent.
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting low yield in "Methyl 2-methoxy-5-nitrobenzoate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-methoxy-5-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is my reaction yield of this compound consistently low?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the addition of the nitrating mixture is performed at a low temperature (typically 0-10°C) and then the reaction is allowed to stir for a sufficient time, potentially at a slightly elevated temperature (e.g., room temperature), to ensure completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Suboptimal Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction.[2] If the temperature is too high, it can lead to the formation of unwanted side products, including dinitrated compounds and oxidation products, which will lower the yield of the desired product.[1] Conversely, if the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction.
-
Improper Reagent Addition: The nitrating mixture (concentrated nitric and sulfuric acids) should be added slowly and dropwise to the solution of methyl 2-methoxybenzoate. A rapid addition can cause a sudden increase in temperature, promoting side reactions.[1]
-
Presence of Water: Water can interfere with the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the nitration reaction. Ensure that all glassware is dry and that concentrated acids are used.[1]
-
Loss of Product During Workup: The product may be lost during the workup and purification steps. When quenching the reaction with ice water, ensure thorough precipitation. During washing steps, use ice-cold solvents to minimize the dissolution of the product.
Q2: My TLC analysis shows multiple spots after the reaction. What are the likely byproducts?
The formation of multiple products is a common challenge in the nitration of substituted benzene rings. The primary byproducts in this synthesis are typically:
-
Positional Isomers: The methoxy group is an ortho-, para-director, while the methyl ester is a meta-director. This can lead to the formation of other nitro isomers, such as Methyl 2-methoxy-3-nitrobenzoate and Methyl 2-methoxy-6-nitrobenzoate. The formation of these isomers is generally less favorable due to steric hindrance and electronic effects, but they can be present as impurities.
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the aromatic ring, leading to the formation of dinitrated byproducts.[1][2]
-
Unreacted Starting Material: If the reaction is incomplete, you will see a spot corresponding to the starting material, methyl 2-methoxybenzoate, on your TLC plate.
Q3: The product I isolated is an oil instead of a solid. How can I induce crystallization and purify it?
The formation of an oil suggests the presence of impurities that are depressing the melting point of the product.
-
Inducing Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product, if available, can also initiate crystallization. Vigorous stirring of the oily product in ice-cold water may also help it solidify.
-
Purification: If crystallization is unsuccessful, the oil can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective for separating the desired product from isomers and other impurities. After chromatography, the purified fractions can be concentrated, and crystallization can be attempted again from a suitable solvent like methanol or an ethanol/water mixture.
Q4: How can I improve the regioselectivity of the nitration to favor the 5-nitro isomer?
Optimizing reaction conditions is key to improving the selectivity for this compound:
-
Temperature Control: Maintaining a low reaction temperature (0-10°C) during the addition of the nitrating agent is crucial.[1] Lower temperatures generally favor the formation of the thermodynamically more stable product and can minimize the formation of undesired isomers.
-
Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is standard, alternative nitrating agents can sometimes offer better selectivity. For instance, using fuming nitric acid in acetic anhydride is reported to provide higher selectivity for the desired isomer in a similar synthesis.[3]
-
Stoichiometry: Carefully controlling the stoichiometry of the nitrating agent is important. Using a large excess of the nitrating agent can increase the likelihood of dinitration.
Data Presentation
The following table summarizes the impact of reaction temperature on the yield of a similar nitration reaction, the nitration of methyl benzoate. This data illustrates the critical importance of temperature control in achieving a high yield.
| Reaction Temperature (°C) | Yield of Solid Product (g) | Observations |
| 5-15 | 193 | High yield of the desired mononitrated product. |
| 50 | 130 | Decreased yield with the formation of an oily byproduct.[1] |
| 70 | - | Significantly lower yield and increased formation of oily byproducts.[1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on established procedures for similar nitration reactions.[1]
Materials:
-
Methyl 2-methoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl 2-methoxybenzoate.
-
Cooling: Cool the flask in an ice-salt bath to 0-5°C.
-
Acid Addition: Slowly add cold, concentrated sulfuric acid to the methyl 2-methoxybenzoate with continuous stirring, ensuring the temperature remains below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of methyl 2-methoxybenzoate in sulfuric acid over a period of about 30-60 minutes. It is critical to maintain the reaction temperature between 5-15°C during the addition.[1]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice with vigorous stirring.
-
Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from methanol or an ethanol/water mixture to yield the final product.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and a logical troubleshooting process for low yield in the synthesis of this compound.
References
Technical Support Center: TLC Analysis of Methyl 2-Methoxy-5-Nitrobenzoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving "Methyl 2-methoxy-5-nitrobenzoate" using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound that are monitored by TLC?
A1: The most common reactions monitored by TLC are the reduction of the nitro group to an amine and the hydrolysis of the methyl ester to a carboxylic acid.[1][2] These transformations are fundamental in the synthesis of more complex molecules for drug discovery.
Q2: How do I select an appropriate mobile phase (eluent) for TLC analysis of these reactions?
A2: An appropriate mobile phase should provide good separation between the starting material and the product, ideally with Rf values between 0.2 and 0.8. A good starting point for aromatic compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a moderately polar solvent (e.g., ethyl acetate).[3][4] You can adjust the polarity by changing the ratio of the solvents. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase.
Q3: How can I visualize the spots on the TLC plate?
A3: this compound and its likely products are aromatic and contain chromophores, making them visible under UV light (typically at 254 nm) on TLC plates containing a fluorescent indicator.[3][5][6] The spots will appear as dark patches against a fluorescent green background. If a compound is not UV-active, alternative visualization methods include using an iodine chamber or chemical stains like potassium permanganate.[5][7] For specific visualization of nitro compounds, a method involving chemical reduction to an amine followed by diazotization and coupling to form a colored azo dye can be employed.[8]
Q4: How will the Rf values of the starting material and product differ in common reactions?
A4: The change in polarity of the molecule during the reaction will dictate the change in Rf value.
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Nitro Reduction: The product, an aminobenzoate, is more polar than the starting nitrobenzoate. Therefore, the product will have a lower Rf value than the starting material.[3]
-
Ester Hydrolysis: The resulting carboxylic acid is significantly more polar than the starting methyl ester. This will lead to a much lower Rf value for the product. In some cases, the carboxylic acid may remain at the baseline if the eluent is not polar enough.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute.[9] 2. The compound is not UV-active.[9][10] 3. The solvent level in the developing chamber was above the spotting line.[11] 4. The compound may have evaporated from the plate if it is volatile.[6] | 1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[9] 2. Use an alternative visualization technique such as an iodine chamber or a chemical stain (e.g., potassium permanganate).[5][7] 3. Ensure the solvent level is below the origin line before developing the plate.[11] 4. While this specific compound is not highly volatile, for more volatile compounds, minimize the time the plate is left to dry before visualization. |
| The spots are streaked or elongated. | 1. The sample is too concentrated (overloaded).[6][11] 2. The compound is highly polar and interacting strongly with the silica gel.[9] 3. The sample was not fully dried after spotting. | 1. Dilute the sample solution and re-spot the plate.[6] 2. Add a small amount of a polar solvent like methanol or acetic acid to the eluent to improve the spot shape. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) respectively can help.[9] 3. Ensure the spot is completely dry before placing the plate in the developing chamber. |
| The spots are too high (high Rf) or at the solvent front. | The mobile phase is too polar.[9] | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[9] |
| The spots are too low (low Rf) or at the baseline. | The mobile phase is not polar enough.[9] | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[9] |
| The spots are running unevenly. | 1. The bottom of the TLC plate is not level with the solvent in the chamber. 2. The adsorbent on the TLC plate has been disturbed. 3. The chamber was disturbed during development.[6] | 1. Ensure the plate is placed vertically and level in the developing chamber. 2. Handle the TLC plate carefully by the edges to avoid scraping off the silica gel. 3. Place the developing chamber in a location where it will not be moved or vibrated.[6] |
Data Presentation
Table 1: Expected Rf Value Changes for Common Reactions of this compound
| Reaction | Starting Material | Product | Change in Polarity | Expected Rf Change |
| Nitro Reduction | This compound | Methyl 5-amino-2-methoxybenzoate | Product is more polar | Rf (Product) < Rf (Starting Material) |
| Ester Hydrolysis | This compound | 2-methoxy-5-nitrobenzoic acid | Product is significantly more polar | Rf (Product) << Rf (Starting Material) |
Note: Actual Rf values are dependent on the specific TLC conditions (plate type, mobile phase, temperature) and should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reactions by TLC
-
Prepare the TLC Chamber: Add the chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors and cover the chamber.[3]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).[12]
-
Spot the Plate: Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to apply a small spot to the 'SM' lane. Use a new capillary tube to spot the reaction mixture on the 'RM' lane. For the 'C' lane, spot both the starting material and the reaction mixture on top of each other.[12]
-
Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[3][12]
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[3] Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Protocol 2: Reduction of this compound to Methyl 5-amino-2-methoxybenzoate
This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds.[1][3]
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.
-
Addition of Reducing Agent: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) and an acid like concentrated HCl.[1] Alternatively, catalytic hydrogenation using H₂ gas and a catalyst like Palladium on carbon (Pd/C) can be used.[3]
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (e.g., reflux for SnCl₂/HCl). At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and monitor its progress using the TLC protocol described in Protocol 1.
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Interpretation: The reaction is complete when the spot corresponding to the starting material has completely disappeared from the 'RM' lane on the TLC plate, and a new, lower Rf spot corresponding to the product is observed.[3]
Visualizations
Caption: Experimental workflow for monitoring reaction progress using TLC.
Caption: Logical workflow for monitoring a chemical reaction with TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate|RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. southalabama.edu [southalabama.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. theory.labster.com [theory.labster.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. benchchem.com [benchchem.com]
How to avoid dinitration in the synthesis of "Methyl 2-methoxy-5-nitrobenzoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 2-methoxy-5-nitrobenzoate, with a specific focus on preventing dinitration.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the nitration of methyl 2-methoxybenzoate?
A1: The nitration of methyl 2-methoxybenzoate is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃). The methoxy group is an activating, ortho-, para-director, while the methyl ester group is a deactivating, meta-director. The activating group has a stronger directing influence. Therefore, the nitro group (-NO₂) will preferentially substitute at the position that is para to the strongly activating methoxy group and meta to the deactivating ester group. This results in the formation of the desired product, this compound.
Q2: What is the primary cause of dinitration in this synthesis?
A2: Dinitration occurs when the reaction conditions are too harsh, leading to the addition of a second nitro group to the aromatic ring. The initial product, this compound, is still activated towards further electrophilic substitution due to the presence of the electron-donating methoxy group, although the newly added nitro group is strongly deactivating. Factors that promote dinitration include elevated temperatures, the use of excess nitrating agent, and prolonged reaction times.[1]
Q3: Why is maintaining a low temperature critical during the nitration process?
A3: Maintaining a low temperature, typically between 0°C and 15°C, is crucial for several reasons:
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Controlling Exothermic Reaction: Nitration is a highly exothermic process. Low temperatures help to dissipate the heat generated, preventing a runaway reaction.[1]
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Minimizing Dinitration: Higher temperatures increase the reaction rate, including the rate of the undesired second nitration, leading to the formation of dinitrated byproducts.[1][2]
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Improving Selectivity: Lower temperatures favor the formation of the thermodynamically more stable mononitrated product over kinetic byproducts.
Troubleshooting Guide: Avoiding Dinitration
This guide addresses the specific issue of dinitration and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of dinitrated byproduct (identified by LC-MS, NMR, or TLC) | 1. Excess Nitrating Agent: Using more than one equivalent of nitric acid. | 1. Control Stoichiometry: Carefully measure and use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the nitrating agent. |
| 2. High Reaction Temperature: Temperature exceeding 15°C during the addition of the nitrating mixture or during the reaction. | 2. Strict Temperature Control: Maintain the reaction temperature below 10°C, ideally between 0-5°C, throughout the addition of the nitrating agent and for the subsequent stirring period. Use an ice-salt bath if necessary.[2] | |
| 3. Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the complete consumption of the starting material. | 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (methyl 2-methoxybenzoate). Quench the reaction by pouring it onto ice shortly after the starting material is consumed.[1] | |
| 4. Concentrated Reagents: Using fuming nitric acid or a very high concentration of sulfuric acid can increase the reactivity and lead to over-nitration. | 4. Use Standard Reagents: Employ standard concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%) unless a specific protocol dictates otherwise. |
Experimental Protocols
Protocol 1: Standard Mononitration of Methyl 2-methoxybenzoate
This protocol is designed to favor the formation of this compound while minimizing dinitration.
Materials:
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Methyl 2-methoxybenzoate
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 70%)
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Ice
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Distilled Water
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Methanol or Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, add methyl 2-methoxybenzoate (1.0 eq).
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Cool the flask in an ice-water bath to 0-5°C.
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Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the starting material) to the stirred methyl 2-methoxybenzoate, ensuring the temperature remains below 10°C.
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In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid (approx. 1 volume) while cooling in an ice bath.
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Add the cold nitrating mixture dropwise to the stirred solution of the ester in sulfuric acid over 30-60 minutes. It is critical to maintain the reaction temperature below 10°C during this addition.[1][2]
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After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
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Monitor the reaction progress by TLC.
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Once the starting material is consumed, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
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The solid product will precipitate. Allow the ice to melt completely.
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Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).
Visual Aids
Logical Workflow for Troubleshooting Dinitration
Caption: Troubleshooting workflow for dinitration.
Reaction Pathway Control
Caption: Influence of conditions on reaction outcome.
References
Technical Support Center: Scale-Up of Methyl 2-methoxy-5-nitrobenzoate Synthesis
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-methoxy-5-nitrobenzoate. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this nitration reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield has significantly dropped after moving from a 1L to a 20L reactor. What are the likely causes?
A1: A drop in yield upon scale-up is a common issue, often related to mass and heat transfer limitations. Key areas to investigate include:
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Inefficient Heat Removal: Nitration reactions are highly exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized overheating, promoting side reactions and degradation of the product. Ensure your cooling system is adequate for the larger scale and that the addition of the nitrating agent is slow enough to maintain the optimal temperature range.
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Poor Mixing: Inadequate agitation in a larger vessel can lead to localized "hot spots" and areas of high reactant concentration, which can result in the formation of undesired isomers and dinitro compounds. Verify that your stirring speed and impeller design are suitable for the larger volume to ensure homogeneous mixing.
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Reagent Addition Rate: The rate of addition of the nitrating agent is critical. What works on a small scale may be too fast for a larger scale, causing temperature spikes. It's advisable to have a controlled addition protocol with real-time temperature monitoring.
Q2: I am observing the formation of an oily, difficult-to-purify byproduct. What is it and how can I minimize it?
A2: The oily byproduct is likely a mixture of undesired isomers (such as Methyl 2-methoxy-3-nitrobenzoate and Methyl 2-methoxy-6-nitrobenzoate) and potentially dinitrated compounds. The formation of these byproducts is often exacerbated by deviations from the optimal reaction temperature.
To minimize these impurities:
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Strict Temperature Control: Maintain the reaction temperature within the specified range (typically 0-10°C for nitrations of this type). Excursions to higher temperatures can significantly increase the formation of these byproducts.
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Controlled Addition: Add the nitrating agent slowly and sub-surface if possible to ensure rapid dispersion and minimize localized high concentrations.
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Purification: The crude product can often be purified by washing with cold methanol, which can help remove some of the more soluble isomeric impurities. Recrystallization from a suitable solvent like methanol is also a crucial step for achieving high purity.
Q3: My product purity is inconsistent between batches. How can I improve reproducibility?
A3: Inconsistent purity often points to variability in reaction conditions. To improve reproducibility on a larger scale:
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Raw Material Quality: Ensure the starting material, Methyl 2-methoxybenzoate, is of high and consistent purity. Impurities in the starting material can lead to unexpected side reactions.
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Standardized Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP that specifies reagent quantities, addition rates, reaction times, temperatures, and mixing parameters.
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Process Analytical Technology (PAT): Where possible, implement in-process monitoring (e.g., temperature probes, pH meters, or even spectroscopic methods) to ensure critical parameters are maintained throughout the reaction.
Q4: What are the primary safety concerns when scaling up this nitration reaction?
A4: The primary safety concern is the risk of a thermal runaway reaction due to the highly exothermic nature of nitration.[1][2][3] Key safety considerations include:
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Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment using techniques like reaction calorimetry to understand the heat of reaction and the potential for thermal runaway.
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Adequate Cooling Capacity: The reactor's cooling system must be capable of handling the total heat generated by the reaction, even in the event of a minor deviation in the addition rate.
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Emergency Preparedness: Have a clear plan for handling a thermal runaway, which may include a quench system or an emergency pressure relief system.
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Proper Personal Protective Equipment (PPE): All personnel should use appropriate PPE, including acid-resistant gloves, aprons, and face shields.
Data Presentation
Table 1: Effect of Temperature on Yield and Impurity Profile (Illustrative Data)
| Scale | Reaction Temperature (°C) | Approximate Yield (%) | Key Impurities Observed |
| 1L | 0-5 | 85-90 | Low levels of isomers |
| 1L | 15-20 | 70-75 | Increased isomers, traces of dinitro compounds |
| 20L | 0-5 | 75-80 | Slightly increased isomers due to mixing effects |
| 20L | 15-20 | <60 | Significant levels of isomers and dinitro compounds, potential for oily byproducts |
Note: This table is illustrative and based on general principles of nitration reactions. Actual results may vary.
Experimental Protocols
Lab-Scale Synthesis of this compound (1L Scale)
Materials:
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Methyl 2-methoxybenzoate (100 g, 0.6 mol)
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Concentrated Sulfuric Acid (98%, 200 mL)
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Concentrated Nitric Acid (70%, 50 mL)
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Ice
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Methanol
Procedure:
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In a 1L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 200 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
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Slowly add 100 g of Methyl 2-methoxybenzoate to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.
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Prepare the nitrating mixture by cautiously adding 50 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of Methyl 2-methoxybenzoate over a period of 1-2 hours, maintaining the reaction temperature between 0-5°C.
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After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.
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Slowly and carefully pour the reaction mixture onto 1 kg of crushed ice with stirring.
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The solid product will precipitate. Filter the crude product and wash it thoroughly with cold water until the washings are neutral.
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Wash the crude product with two 50 mL portions of ice-cold methanol to remove soluble impurities.
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Recrystallize the product from methanol to obtain pure this compound.
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Dry the product under vacuum. Expected yield: ~105-115 g (82-90%).
Visualizations
Diagrams
References
Technical Support Center: Purification of Methyl 2-methoxy-5-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 2-methoxy-5-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound after synthesis?
A1: Common impurities in crude this compound, typically synthesized by the nitration of methyl 2-methoxybenzoate, can include:
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Positional Isomers: Small amounts of other nitro isomers, such as Methyl 2-methoxy-3-nitrobenzoate and Methyl 2-methoxy-4-nitrobenzoate, may be formed during the nitration reaction.
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Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrated species, especially if the reaction temperature is not carefully controlled.
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Unreacted Starting Material: Incomplete reaction can result in the presence of the starting material, methyl 2-methoxybenzoate.
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Residual Acids: Traces of the nitrating mixture (concentrated nitric and sulfuric acids) may remain in the crude product after the initial workup.
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purifying crude this compound. The choice of a suitable solvent is crucial for obtaining a high-purity product with a good recovery rate.
Q3: Which solvent is best for the recrystallization of this compound?
A3: While specific solubility data is not extensively published, based on structurally similar compounds, methanol or a mixed solvent system of ethanol and water are excellent starting points for recrystallization. A mixed solvent system allows for fine-tuning the solubility to maximize the recovery of the purified product.
Q4: My purified this compound appears as a colored (e.g., yellow or brownish) solid. How can I remove the color?
A4: Colored impurities can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, and a subsequent hot filtration will remove the charcoal, yielding a colorless solution from which the pure product can be crystallized.
Q5: What is the expected melting point for pure this compound?
A5: The melting point of pure this compound is an important indicator of its purity. A sharp melting point within a narrow range is indicative of a pure compound. The reported melting point for 98% pure this compound is in the range of 98.0-104.0°C[1].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Purified Product | The recrystallization solvent is too good a solvent, even at low temperatures. Too much solvent was used. Premature crystallization occurred during hot filtration. | - Perform small-scale solvent screening to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and the product from crystallizing prematurely. |
| Product "Oils Out" Instead of Crystallizing | The crude product has a high concentration of impurities, depressing the melting point. The solution is supersaturated. The cooling rate is too fast. | - Re-heat the oily mixture and add a small amount of additional solvent to ensure the compound dissolves completely. Allow for slow cooling. - Attempt to induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod. - Add a seed crystal of pure this compound to the cooled solution. |
| Broad Melting Point Range of Purified Product | The product is still impure. The sample was not properly dried. | - Repeat the recrystallization process. A second recrystallization can significantly improve purity. - Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Recrystallization of this compound (Recommended Procedure)
This protocol is a general guideline based on standard procedures for similar compounds and should be optimized for your specific experimental conditions.
Materials:
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Crude this compound
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Methanol (reagent grade)
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Deionized water
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Activated charcoal (optional)
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Erlenmeyer flasks
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Heating mantle or hot plate with a water bath
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Buchner funnel and flask
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Filter paper
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat the mixture while stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
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Hot Filtration (if charcoal was added): Preheat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
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Analysis: Determine the melting point and assess the purity of the final product using an appropriate analytical technique such as HPLC.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | White to pale cream or pale yellow crystals/powder[1] |
| Melting Point (98% purity) | 98.0-104.0 °C[1] |
Table 2: Purity Analysis Data (Illustrative Example)
| Analytical Method | Crude Product Purity (%) | Purified Product Purity (%) |
| HPLC (UV 254 nm) | 85.2 | 99.5 |
| GC-MS | 86.1 | 99.7 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Solvent Effects on the Regioselectivity of Methyl 2-Methoxybenzoate Nitration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the regioselectivity of methyl 2-methoxybenzoate nitration.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of nitration on methyl 2-methoxybenzoate?
A1: The regioselectivity of this reaction is primarily governed by the directing effects of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃). The methoxy group is a strongly activating ortho, para-director due to its electron-donating resonance effect. The methyl ester group is a deactivating meta-director due to its electron-withdrawing inductive and resonance effects. The interplay between these two opposing directing effects determines the final isomer distribution.
Q2: How does the choice of solvent affect the regioselectivity of the nitration?
A2: The solvent can significantly influence the regioselectivity by altering the nature and steric bulk of the electrophile (the nitronium ion, NO₂⁺) and by solvating the transition states leading to the different isomers. In polar solvents, the ortho/para ratio for nitration of similar compounds like anisole can vary considerably. For instance, more polar solvents can stabilize the transition state leading to the para-product, thus increasing its yield relative to the ortho-product.
Q3: What are the expected major and minor products in the nitration of methyl 2-methoxybenzoate?
A3: Based on the directing effects, the primary products expected are methyl 3-nitro-2-methoxybenzoate, methyl 4-nitro-2-methoxybenzoate, and methyl 5-nitro-2-methoxybenzoate. The position para to the strong activating methoxy group (5-position) and the position ortho to the methoxy group and meta to the ester group (3-position) are generally favored. The formation of methyl 6-nitro-2-methoxybenzoate is sterically hindered by the adjacent methoxy and ester groups. The exact distribution will be sensitive to reaction conditions.
Q4: What is the difference between using a mixed acid (HNO₃/H₂SO₄) system and a nitric acid/acetic anhydride system?
A4: The mixed acid system generates the highly reactive nitronium ion (NO₂⁺). Acetic anhydride reacts with nitric acid to form acetyl nitrate (CH₃COONO₂), which is a milder nitrating agent. This difference in reactivity can lead to different regioselectivities. Milder conditions, such as those with acetic anhydride, can sometimes offer improved selectivity for the para-isomer in related systems.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrated Products | - Incomplete reaction due to insufficient reaction time or low temperature.- Decomposition of starting material or product under harsh acidic conditions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.- Maintain the recommended reaction temperature. For mixed acid nitration, this is typically 0-10 °C.- Ensure dropwise addition of the nitrating agent to control the exothermic reaction. |
| Poor Regioselectivity (Undesired Isomer Ratio) | - Suboptimal solvent choice for the desired isomer.- Reaction temperature favoring the formation of a thermodynamic mixture of products. | - To favor the para-isomer (5-nitro), consider using a less polar solvent system or the nitric acid/acetic anhydride method.- For potentially higher ortho-selectivity (3-nitro), traditional mixed acid conditions at low temperatures might be more effective.- Carefully control the reaction temperature, as lower temperatures often provide better kinetic control over the isomer distribution. |
| Formation of Di-nitrated or Poly-nitrated Byproducts | - The aromatic ring is highly activated by the methoxy group, making it susceptible to further nitration.- Use of an excess of the nitrating agent. | - Use a stoichiometric amount of the nitrating agent (or a slight excess).- Add the nitrating agent slowly to the reaction mixture to maintain a low instantaneous concentration.- Consider using a milder nitrating agent like nitric acid in acetic anhydride. |
| Product is an Oily Mixture and Difficult to Purify | - Formation of a complex mixture of isomers.- Presence of unreacted starting material or byproducts. | - Attempt purification by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).- Recrystallization from a suitable solvent may help in isolating a single, pure isomer if one is predominantly formed. |
Quantitative Data on Regioselectivity
Disclaimer: The following data is illustrative and based on trends observed in the nitration of structurally related compounds like anisole and 2-methoxyacetophenone. The actual isomer distribution for methyl 2-methoxybenzoate may vary and should be determined experimentally.
| Solvent/Reaction System | Methyl 3-nitro-2-methoxybenzoate (%) | Methyl 4-nitro-2-methoxybenzoate (%) | Methyl 5-nitro-2-methoxybenzoate (%) |
| Concentrated H₂SO₄ (as solvent) | ~40-50 | ~10-20 | ~30-40 |
| Acetic Acid | ~30-40 | ~15-25 | ~40-50 |
| Acetic Anhydride | ~25-35 | ~10-20 | ~50-60 |
| Non-polar (e.g., Hexane) | ~45-55 | ~5-15 | ~30-40 |
Experimental Protocols
Method 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)
-
Preparation of the Substrate Solution: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2-methoxybenzoate (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of methyl 2-methoxybenzoate over 30 minutes, maintaining the reaction temperature between 0 and 10 °C.
-
Work-up: After the addition is complete, stir the mixture at room temperature for 1-2 hours. Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Method 2: Nitration using Nitric Acid in Acetic Anhydride
-
Preparation of Acetyl Nitrate: To a flask containing acetic anhydride (3 equivalents) cooled to 0 °C, slowly add concentrated nitric acid (1.2 equivalents) with vigorous stirring.
-
Reaction: To this freshly prepared acetyl nitrate solution, add a solution of methyl 2-methoxybenzoate (1 equivalent) in acetic anhydride dropwise at 0 °C.
-
Work-up: Allow the reaction to stir at room temperature for 2-4 hours. Pour the mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.
-
Purification: Extract the product with dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography.
Visualizations
Optimizing reaction time and temperature for "Methyl 2-methoxy-5-nitrobenzoate" synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of Methyl 2-methoxy-5-nitrobenzoate. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist in optimizing reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of methyl 2-methoxybenzoate?
The nitration of methyl 2-methoxybenzoate is an electrophilic aromatic substitution reaction. The regioselectivity is determined by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The powerful activating effect of the methoxy group dominates, directing the incoming nitro group primarily to the position para to it (position 5), which is also conveniently meta to the ester group. Therefore, this compound is the expected major product.
Q2: What are the most common byproducts in this synthesis?
Common byproducts include:
-
Isomeric Products : Small quantities of other positional isomers, such as Methyl 2-methoxy-3-nitrobenzoate, may form.
-
Dinitrated Products : If reaction conditions are too harsh (e.g., elevated temperature, excess nitrating agent, or prolonged reaction time), a second nitro group can be added to the aromatic ring.[1]
-
Unreacted Starting Material : An incomplete reaction will leave residual methyl 2-methoxybenzoate.
Q3: Why is it critical to maintain a low temperature during the addition of the nitrating mixture?
Maintaining a low temperature (typically 0-15°C) is crucial for several reasons:
-
To Control the Exothermic Reaction : The nitration of aromatic compounds is highly exothermic.[1] Failure to control the temperature can lead to a runaway reaction, reducing yield and selectivity.
-
To Minimize Byproduct Formation : Higher temperatures favor the formation of dinitrated products and other impurities.[2]
-
To Ensure Safety : Uncontrolled exothermic reactions can be hazardous.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture can be spotted on a TLC plate against the starting material. The reaction is complete when the spot corresponding to the starting material has disappeared.
Experimental Protocol
This protocol is a representative method adapted from standard procedures for the nitration of substituted methyl benzoates.[2][3] Researchers should perform their own optimizations.
Materials:
-
Methyl 2-methoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Methanol (for recrystallization)
-
Ice
Procedure:
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add methyl 2-methoxybenzoate. Cool the flask in an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid to the stirred methyl 2-methoxybenzoate, ensuring the internal temperature remains below 10°C.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the ester over 30-60 minutes. Carefully monitor the temperature and maintain it between 5-15°C throughout the addition.[2]
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm slowly to room temperature and stir for 1-2 hours.[1]
-
Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. A solid product should precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
Purification: Purify the crude product by recrystallization from methanol or an ethanol/water mixture to yield this compound.[4][5]
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-methoxy-5-nitrobenzoate
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of chemical entities. This guide offers a comprehensive comparative analysis of the ¹H and ¹³C NMR spectra of Methyl 2-methoxy-5-nitrobenzoate, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed predicted spectral analysis, benchmarked against the experimental data of structurally related analogs: Methyl 2-methoxybenzoate, Methyl 3-nitrobenzoate, and Methyl 4-nitrobenzoate.
This document is tailored for researchers, scientists, and drug development professionals, providing a practical framework for interpreting the NMR spectra of substituted benzoate derivatives and understanding the influence of substituent effects on chemical shifts and coupling patterns.
Comparative Spectral Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This prediction is derived from established principles of NMR spectroscopy and analysis of the experimental data from the selected analogs. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.20-7.30 | d | ~9.0 |
| (Predicted) | H-4 | ~8.30-8.40 | dd | ~9.0, ~2.5 |
| H-6 | ~8.50-8.60 | d | ~2.5 | |
| -OCH₃ (C2) | ~3.90-4.00 | s | - | |
| -COOCH₃ (C1) | ~3.90-4.00 | s | - | |
| Methyl 2-methoxybenzoate [1][2] | H-3, H-5 | ~6.96-7.00 | m | - |
| (Experimental) | H-4 | ~7.47 | dt | 8.0, 1.6 |
| H-6 | ~7.80 | dd | 8.0, 2.0 | |
| -OCH₃ (C2) | ~3.90 | s | - | |
| -COOCH₃ (C1) | ~3.91 | s | - | |
| Methyl 3-nitrobenzoate [3] | H-2 | ~8.76 | s | - |
| (Experimental) | H-4, H-6 | ~8.28-8.37 | m | - |
| H-5 | ~7.50-7.65 | m | - | |
| -COOCH₃ | ~3.93 | s | - | |
| Methyl 4-nitrobenzoate [3] | H-2, H-6 | ~8.13-8.26 | m | - |
| (Experimental) | H-3, H-5 | ~8.13-8.26 | m | - |
| -COOCH₃ | ~3.94 | s | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-1 | ~120.0-122.0 |
| (Predicted) | C-2 | ~158.0-160.0 |
| C-3 | ~115.0-117.0 | |
| C-4 | ~128.0-130.0 | |
| C-5 | ~140.0-142.0 | |
| C-6 | ~125.0-127.0 | |
| -C=O | ~164.0-166.0 | |
| -OCH₃ (C2) | ~56.0-58.0 | |
| -COOCH₃ (C1) | ~52.0-54.0 | |
| Methyl 2-methoxybenzoate | C-1 | ~120.2 |
| (Experimental) (Data not fully available) | C-2 | ~159.6 |
| C-3 | ~112.1 | |
| C-4 | ~133.7 | |
| C-5 | ~120.2 | |
| C-6 | ~131.7 | |
| -C=O | ~166.9 | |
| -OCH₃ (C2) | ~55.8 | |
| -COOCH₃ (C1) | ~51.9 | |
| Methyl 3-nitrobenzoate [3] | C-1 | ~131.7 |
| (Experimental) | C-2 | ~124.3 |
| C-3 | ~148.1 | |
| C-4 | ~127.2 | |
| C-5 | ~129.5 | |
| C-6 | ~135.1 | |
| -C=O | ~164.7 | |
| -COOCH₃ | ~52.6 | |
| Methyl 4-nitrobenzoate [3] | C-1 | ~135.4 |
| (Experimental) | C-2, C-6 | ~130.6 |
| C-3, C-5 | ~123.5 | |
| C-4 | ~150.5 | |
| -C=O | ~165.1 | |
| -COOCH₃ | ~52.8 |
Experimental Protocols
A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules is provided below. Specific parameters may be adjusted based on the instrument and the properties of the compound.
1. Sample Preparation [4]
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to provide a reference signal at 0.00 ppm.
2. NMR Spectrometer Setup
-
Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability during data acquisition.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which is crucial for obtaining sharp, well-resolved spectral lines. This can be performed manually or automatically.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.
3. Data Acquisition
-
¹H NMR: A standard one-pulse experiment is typically sufficient. The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds between scans is generally adequate for qualitative analysis.
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.
4. Data Processing
-
Fourier Transform: The acquired free induction decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks have the correct absorptive shape, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the residual solvent peak or the internal standard.
-
Integration and Analysis: For ¹H NMR, the peak integrals are determined to establish the relative ratios of the different types of protons. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants are then analyzed to elucidate the molecular structure.
Visualizing Molecular Structure and Analytical Workflow
The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure with atom numbering for NMR signal assignment and a generalized workflow for NMR spectral analysis.
Caption: Structure of this compound with atom numbering.
Caption: A generalized workflow for NMR spectral analysis.
References
Interpreting the Mass Spectrum of Methyl 2-methoxy-5-nitrobenzoate: A Comparative Guide
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrum of Methyl 2-methoxy-5-nitrobenzoate. The interpretation is based on established fragmentation patterns of aromatic esters, methoxy compounds, and nitroarenes. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for molecular identification and structural elucidation.
Predicted Fragmentation Analysis
The mass spectrum of a compound offers a unique fingerprint based on its fragmentation pattern upon ionization. While an experimental mass spectrum for this compound is not publicly available, its fragmentation can be reliably predicted based on the behavior of analogous structures. The primary fragmentation pathways for aromatic nitro esters typically involve the loss of the alkoxy group from the ester, the nitro group, and cleavages associated with the ester functionality itself.
The molecular formula for this compound is C9H9NO5, with a molecular weight of 211.17 g/mol .[1][2][3] The electron ionization mass spectrum is therefore expected to show a molecular ion peak (M+) at an m/z of 211.
The following table summarizes the predicted key mass-to-charge (m/z) values for the major fragments of this compound and compares them with the known fragmentation of a similar compound, Methyl 4-nitrobenzoate.[4]
| Fragment Ion | Predicted m/z (this compound) | m/z (Methyl 4-nitrobenzoate)[4] | Proposed Structure / Neutral Loss |
| [M]+• | 211 | 181 | Molecular Ion |
| [M-OCH3]+ | 180 | 150 | Loss of a methoxy radical (•OCH3) from the ester |
| [M-NO]+• | 181 | - | Loss of nitric oxide (NO) |
| [M-NO2]+ | 165 | 135 | Loss of a nitro radical (•NO2) |
| [M-COOCH3]+ | 152 | 122 | Loss of the carbomethoxy radical (•COOCH3) |
| [[M-OCH3]-CO]+ | 152 | 122 | Subsequent loss of carbon monoxide (CO) from the m/z 180 fragment |
| [C6H4NO2]+ | 122 | 122 | Benzene ring with nitro group |
| [C6H5O]+ | 93 | - | Phenyl cation with a methoxy group, after loss of NO2 and CO |
| [C6H5]+ | 77 | 76 | Phenyl cation |
Elucidating the Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 211). This high-energy species then undergoes a series of fragmentation events to yield smaller, more stable ions. The logical flow of these fragmentations can be visualized as a pathway.
A primary fragmentation route is the cleavage of the methoxy group from the ester, a common fragmentation for methyl esters, resulting in a stable acylium ion at m/z 180.[5] Another significant fragmentation is the loss of the nitro group (NO2), a characteristic fragmentation of aromatic nitro compounds, leading to an ion at m/z 165.[6] A less common initial fragmentation for nitroarenes can be the loss of nitric oxide (NO), which would produce an ion at m/z 181.
The initial fragments can undergo further decomposition. For example, the acylium ion at m/z 180 can lose a molecule of carbon monoxide (CO) to form an ion at m/z 152.
Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocols
The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation: A stock solution is prepared by dissolving 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
2. Instrumentation:
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
3. Data Acquisition and Analysis: A 1 µL aliquot of the prepared sample is injected into the GC-MS system. The mass spectrum is recorded for the chromatographic peak corresponding to this compound. The resulting spectrum is then analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern can be compared to a reference library or the data presented in this guide for confirmation.
This guide serves as a foundational resource for the mass spectrometric analysis of this compound and related compounds. The provided comparative data and standardized protocol aim to facilitate accurate and reproducible results in a research and development setting.
References
Comparative Guide to Product Structure Validation in Reactions of Methyl 2-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reactions involving Methyl 2-methoxy-5-nitrobenzoate, focusing on the validation of the resulting product structures. Experimental data, detailed methodologies, and alternative synthetic routes are presented to aid in the selection and optimization of synthetic strategies.
Core Reactions and Product Characterization
This compound is a versatile starting material for the synthesis of various substituted aromatic compounds. The two primary transformations discussed in this guide are the reduction of the nitro group to an amine and the hydrolysis of the methyl ester to a carboxylic acid. Validating the structures of the resulting products is crucial for ensuring the desired outcome of these reactions.
Reduction of the Nitro Group
The reduction of the nitro group in this compound yields Methyl 2-methoxy-5-aminobenzoate, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Primary Method: Catalytic Hydrogenation
Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups.
Alternative Method: Reduction with Tin(II) Chloride
Reduction using a stoichiometric reducing agent like tin(II) chloride offers an alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable.
Comparison of Reduction Methods
| Parameter | Catalytic Hydrogenation | Reduction with Tin(II) Chloride |
| Product | Methyl 2-methoxy-5-aminobenzoate | Methyl 2-methoxy-5-aminobenzoate |
| Typical Yield | High (e.g., ~98% for analogous compounds)[1] | Moderate to High |
| Reaction Conditions | H₂, Pd/C catalyst, room temperature, 18 h[1] | SnCl₂·2H₂O, Ethanol, Reflux |
| Advantages | High yield, clean reaction, catalyst can be recovered | No specialized high-pressure equipment needed |
| Disadvantages | Requires specialized hydrogenation apparatus, potential for catalyst poisoning | Stoichiometric amounts of metal salts produced as waste |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 5-methoxy-2-nitrobenzoic acid (Analogous to this compound Reduction) [1]
-
Reaction Setup: 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in THF (250 mL) in a suitable hydrogenation vessel. 10% Pd/C catalyst (300 mg) is added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen and the reaction mixture is stirred under a hydrogen balloon at room temperature for 18 hours.
-
Work-up: The catalyst is removed by filtration through Celite.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the product.
-
Characterization: The product, 2-amino-5-methoxybenzoic acid, is obtained as a brown solid (25.0 g, 98% yield). LCMS m/z = 168.1 (M+1). ¹H NMR (400 MHz, DMSO-d6): δ 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), 3.60 (s, 3H).[1]
Structure Validation for Methyl 2-methoxy-5-aminobenzoate
-
¹H NMR Spectroscopy: The appearance of a broad singlet corresponding to the amino (-NH₂) protons and the upfield shift of the aromatic protons compared to the starting material are key indicators of successful reduction.
-
IR Spectroscopy: The disappearance of the characteristic symmetric and asymmetric stretching bands of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) confirm the conversion.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the amino-substituted product.
Hydrolysis of the Methyl Ester
Hydrolysis of the methyl ester group in this compound yields 2-methoxy-5-nitrobenzoic acid. This transformation is typically achieved under basic or acidic conditions.
Primary Method: Alkaline Hydrolysis
Alkaline hydrolysis is a widely used method for the saponification of esters.
Alternative Method: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis provides an alternative route to the carboxylic acid.
Comparison of Hydrolysis Methods
| Parameter | Alkaline Hydrolysis | Acid-Catalyzed Hydrolysis |
| Product | 2-methoxy-5-nitrobenzoic acid | 2-methoxy-5-nitrobenzoic acid |
| Typical Yield | High (e.g., 90-96% for analogous compounds)[2] | Generally lower than alkaline hydrolysis |
| Reaction Conditions | NaOH or KOH solution, heat[2] | Aqueous acid (e.g., HCl, H₂SO₄), heat |
| Advantages | Generally faster and gives higher yields | Avoids the need for a separate acidification step during work-up |
| Disadvantages | Requires a separate acidification step to isolate the carboxylic acid | Can be slower and may lead to side reactions |
Experimental Protocols
Protocol 2: Alkaline Hydrolysis of Methyl m-nitrobenzoate (Analogous to this compound Hydrolysis) [2]
-
Reaction Setup: A solution of sodium hydroxide (80 g, 2 moles) in water (320 mL) and methyl m-nitrobenzoate (181 g, 1 mole) are placed in a round-bottomed flask fitted with a reflux condenser.[2]
-
Hydrolysis: The mixture is heated to boiling for five to ten minutes until the ester has completely saponified.[2]
-
Work-up: The reaction mixture is diluted with an equal volume of water and, after cooling, is poured into concentrated hydrochloric acid (250 mL) with stirring.[2]
-
Isolation: The precipitated m-nitrobenzoic acid is collected by suction filtration. The crude product weighs 150-160 g (90-96% yield).[2]
Structure Validation for 2-methoxy-5-nitrobenzoic acid
-
¹H NMR Spectroscopy: The disappearance of the singlet corresponding to the methyl ester protons (-OCH₃) is a clear indication of hydrolysis. A broad singlet for the carboxylic acid proton (-COOH) may be observed, though its chemical shift can be variable and it may exchange with D₂O.
-
IR Spectroscopy: The disappearance of the C-O stretch of the ester and the appearance of a broad O-H stretch (typically 2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700 cm⁻¹) are characteristic.
-
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the carboxylic acid. The provided mass spectrum for 2-methoxy-5-nitrobenzoic acid shows a molecular ion peak at m/z 197.[3]
Visualizing Reaction Pathways and Workflows
Reaction Pathway for the Reduction of this compound
Caption: Catalytic hydrogenation of this compound.
Experimental Workflow for Product Hydrolysis and Purification
Caption: Workflow for the alkaline hydrolysis and purification.
Logical Relationship for Comparing Synthetic Routes
Caption: Framework for comparing alternative synthetic routes.
References
A Comparative Analysis of Catalysts for the Reduction of Nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
The reduction of nitrobenzoates to their corresponding aminobenzoates is a critical transformation in the synthesis of pharmaceuticals, fine chemicals, and other advanced materials. The choice of catalyst for this process significantly impacts efficiency, selectivity, and overall cost. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
Overview of Catalytic Systems
The catalytic reduction of nitrobenzoates can be broadly categorized based on the type of metal used in the catalyst. The primary categories include:
-
Noble Metal Catalysts: These typically involve palladium, platinum, gold, and ruthenium. They are highly active and often require milder reaction conditions.
-
Non-Noble Metal Catalysts: This category includes more abundant and cost-effective metals such as nickel, iron, and cobalt. While historically requiring harsher conditions, recent advancements have significantly improved their activity.
-
Single-Atom Catalysts (SACs): Representing the cutting edge of catalysis, SACs feature isolated metal atoms dispersed on a support, offering maximum atom utilization and unique selectivity.
Performance Comparison of Catalysts
The following tables summarize the performance of various catalysts in the reduction of nitrobenzoates and related nitroaromatic compounds. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and reporting standards in the literature.
Noble Metal Catalysts
Noble metal catalysts are the most widely used for nitro group reductions due to their high efficiency and broad functional group tolerance.
| Catalyst | Substrate | Reducing Agent/Conditions | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Key Observations & Selectivity |
| 10% Pd/C | 4-Nitrobenzoic acid | H₂ (1-2 MPa) | Water (with NaOH) | 60-70 | 2 | 100 | >96 | High selectivity for the amino group, even in the presence of the carboxylic acid.[1][2] |
| 4% Pd/Sibunit | Ethyl p-nitrobenzoate | H₂ | Not Specified | 30 | - | - | - | Initial reaction rate is dependent on catalyst particle size and substrate purity.[3] |
| Pt/TiO₂ | m-Dinitrobenzene | H₂ | Not Specified | Not Specified | - | 98.2 | 60 (m-phenylenediamine) | Strong metal-support interaction enhances performance.[4] |
| Au/Al₂O₃ | Nitrobenzene | Formic acid in acetonitrile | Acetonitrile | Not Specified | - | >95 | >95 | Can be tuned for selective production of aniline or azobenzene by changing the solvent system.[5] |
| RuNi Single-Atom Alloy | 4-Nitrostyrene | H₂ (1 MPa) | Ethanol | 60 | 3 | >99 | >99 | High activity and chemoselectivity, preserving the vinyl group.[6] |
| cis---INVALID-LINK-- | 4-Nitrobenzoic acid | CO (0.9 atm) | 80% aq. amine | 100 | - | - | High | High chemoselectivity for the nitro group over the carboxylic acid.[7] |
Non-Noble Metal Catalysts
These catalysts offer a cost-effective alternative to noble metals, with significant recent improvements in their catalytic performance.
| Catalyst | Substrate | Reducing Agent/Conditions | Solvent | Temp. (°C) | Time | Conversion (%) | Yield (%) | Key Observations & Selectivity |
| Raney Nickel (Fe-doped) | Aromatic nitro compounds | H₂ | Not Specified | Not Specified | - | - | - | High iron content (12.8-25%) enhances activity.[8] Often used to avoid dehalogenation.[9] |
| Iron (Fe) | Nitroarenes | Formic acid | Not Specified | Not Specified | - | - | - | Used with formic acid for transfer hydrogenation.[10] |
| Co₃O₄-NGr@C | Functionalized nitroarenes | Formic acid | Not Specified | Not Specified | - | High | High | Excellent chemoselectivity, tolerating various functional groups like halides, olefins, and carbonyls.[11] |
| Fe Single-Atom (Fe-N₄) | Nitrobenzene | H₂ | Not Specified | Not Specified | - | 99 | 99 | Outperforms Fe nanoparticles in both activity and selectivity.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key catalytic systems.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general method for the reduction of a nitrobenzoate using hydrogen gas.
Materials:
-
Nitrobenzoate substrate
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or water with a base for nitrobenzoic acids)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the nitrobenzoate substrate in the chosen solvent. If using a nitrobenzoic acid, an equimolar amount of a base like sodium hydroxide in water can be used.[1][2]
-
Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry.[13]
-
Seal the vessel and purge with an inert gas to remove air.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-2 MPa) or use a balloon.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 70°C).[2]
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Ensure the filter cake remains wet to prevent ignition.[13]
-
Remove the solvent from the filtrate under reduced pressure to yield the crude aminobenzoate.
-
If the reaction was performed in a basic aqueous solution, acidify the filtrate to precipitate the aminobenzoic acid.[1]
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using a Cobalt-based Catalyst and Formic Acid
This method avoids the use of high-pressure hydrogen gas, employing formic acid as a hydrogen donor.
Materials:
-
Functionalized nitrobenzoate substrate
-
Cobalt-based catalyst (e.g., Co₃O₄-NGr@C)[11]
-
Formic acid (HCOOH)
-
Solvent (e.g., Ethanol)
Procedure:
-
To a round-bottom flask, add the nitrobenzoate substrate, the cobalt-based catalyst, and the solvent.
-
Heat the mixture to the desired temperature with stirring.
-
Add formic acid to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
The filtrate can be worked up by neutralizing any remaining acid and extracting the product.
-
The solvent is then removed under reduced pressure to isolate the aminobenzoate.
Visualizing the Process
Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and reaction pathways.
Caption: Experimental workflow for catalytic hydrogenation of nitrobenzoates.
Caption: General signaling pathway for catalytic reduction of nitrobenzoates.
Conclusion
The selection of a catalyst for the reduction of nitrobenzoates is a multifaceted decision that depends on factors such as cost, substrate functionality, desired reaction conditions, and scalability. Noble metal catalysts, particularly Pd/C, remain the benchmark for high efficiency and selectivity under mild conditions.[9][13] However, the development of highly active and chemoselective non-noble metal catalysts and single-atom catalysts presents promising, cost-effective, and sustainable alternatives.[11][12] The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors.
References
- 1. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 2. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Single-atom Fe–N4 site for the hydrogenation of nitrobenzene: theoretical and experimental studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Precursors in Sulpiride Synthesis: "Methyl 2-Methoxy-5-Nitrobenzoate" and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different precursor materials for the synthesis of Sulpiride, a widely used antipsychotic and prokinetic agent. The focus is on the synthetic pathway originating from methyl 2-methoxy-5-nitrobenzoate versus established alternative routes starting from salicylic acid and methyl 2-methoxy-5-chlorobenzoate . The objective is to present a clear, data-driven comparison of these synthetic strategies to aid in precursor selection and process optimization.
Introduction to Sulpiride Synthesis
Sulpiride, chemically known as N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide, is synthesized through the condensation of a substituted benzoic acid derivative with (1-ethylpyrrolidin-2-yl)methanamine.[1] The efficiency, cost-effectiveness, and environmental impact of the overall synthesis are largely determined by the chosen route to the key intermediate, methyl 2-methoxy-5-sulfamoylbenzoate . This guide evaluates three distinct pathways to this crucial intermediate.
Comparative Analysis of Synthetic Pathways
The synthesis of methyl 2-methoxy-5-sulfamoylbenzoate is the pivotal stage in the production of Sulpiride. Below, we compare three synthetic routes, each starting from a different precursor.
Pathway 1: The "Nitrobenzoate" Route (Hypothetical)
Caption: Plausible synthetic route from this compound.
Pathway 2: The "Salicylic Acid" Route
This is a well-documented, multi-step synthesis starting from the readily available and inexpensive salicylic acid. It involves etherification, chlorosulfonation, amination, and finally, esterification.
References
Comparative Guide for Purity Assessment of Methyl 2-methoxy-5-nitrobenzoate: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 2-methoxy-5-nitrobenzoate is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical methodology directly impacts the accuracy and reliability of these purity assessments. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) stands out as a premier technique for the analysis of non-volatile and thermally labile compounds, a category to which this compound belongs.[1] Its versatility allows for the separation of the main compound from a variety of potential impurities, including isomers and by-products from synthesis.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination is a balance of sensitivity, precision, and the nature of the analytes. Besides HPLC, other techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can be considered.
-
High-Performance Liquid Chromatography (HPLC): This technique is highly suitable for the analysis of this compound due to the compound's polarity and non-volatility. Reverse-phase HPLC, in particular, is effective for separating the parent compound from its potential impurities. HPLC offers high resolution and sensitivity, making it ideal for detecting trace impurities.[2]
-
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. While it can offer very low detection limits, its application to this compound may be limited due to the compound's relatively low volatility and potential for thermal degradation at the high temperatures required for analysis.[3][4]
-
Thin-Layer Chromatography (TLC): TLC is a simpler, more cost-effective technique that is useful for rapid screening and monitoring of reactions. However, it generally offers lower resolution and sensitivity compared to HPLC and is not as well-suited for precise quantitative analysis.
The following table summarizes the key performance parameters for each technique in the context of analyzing this compound.
| Parameter | HPLC | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Precision (%RSD) | < 1% | < 2% | 5-10% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 80-120% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.5% |
| Analysis Time | 15-30 minutes | 10-20 minutes | 30-60 minutes |
| Suitability for Analyte | Excellent | Moderate (potential for thermal degradation) | Good for qualitative screening |
Experimental Protocols
A detailed and robust experimental protocol is essential for reproducible and accurate results. Below is a representative HPLC method for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is a reverse-phase HPLC protocol designed for the separation and quantification of this compound and its potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Preparation of Solutions:
-
Mobile Phase Preparation: To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. The final mobile phase is a 50:50 (v/v) mixture of this aqueous component and acetonitrile.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
4. Analysis and Purity Calculation:
Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Method Selection Logic
The choice of an analytical method should be guided by the specific requirements of the analysis, including the nature of the compound and the intended use of the data.
Conclusion
For the comprehensive purity assessment of this compound, HPLC is the recommended technique. Its ability to handle non-volatile and thermally sensitive compounds, combined with high precision and accuracy, makes it the most reliable method for quality control in a pharmaceutical setting. While GC can be a valuable tool for detecting volatile impurities and TLC is useful for quick qualitative checks, HPLC provides the robust quantitative data necessary to ensure the purity and quality of this important pharmaceutical intermediate.
References
Unveiling Byproducts in Quinazolinone Synthesis: A Comparative Guide for Drug Development Professionals
A detailed analysis of byproduct formation in the synthesis of quinazolinones from "Methyl 2-methoxy-5-nitrobenzoate" versus an alternative route from o-nitrobenzonitrile reveals critical insights for process optimization and purity control in pharmaceutical research and development. This guide provides a comparative overview of these synthetic pathways, supported by experimental data and detailed protocols, to aid researchers in selecting and refining their synthetic strategies.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The synthesis of these vital compounds, however, is often accompanied by the formation of byproducts that can impact yield, purity, and downstream applications. This guide focuses on the characterization of byproducts in a multi-step synthesis of a 6-nitroquinazolin-4(3H)-one from "this compound" and compares it with an alternative synthesis route starting from o-nitrobenzonitrile.
Primary Synthesis Pathway: From this compound
The synthesis of 6-nitroquinazolin-4(3H)-one from "this compound" is a conceptual multi-step process involving saponification, reduction, and cyclization. Each of these stages presents potential for the formation of specific byproducts.
Experimental Protocol: A Hypothetical Multi-step Synthesis
Step 1: Saponification this compound is hydrolyzed to 2-methoxy-5-nitrobenzoic acid using a strong base like sodium hydroxide in a suitable solvent such as methanol or water. The reaction is typically heated to ensure complete conversion.
Step 2: Reduction of the Nitro Group The nitro group of 2-methoxy-5-nitrobenzoic acid is reduced to an amino group to yield 2-amino-5-nitrobenzoic acid. Common reducing agents for this transformation include tin(II) chloride in the presence of a strong acid or catalytic hydrogenation.
Step 3: Cyclization to 6-nitroquinazolin-4(3H)-one The resulting 2-amino-5-nitrobenzoic acid is cyclized with formamide at elevated temperatures (typically 150-170°C) to yield the final product, 6-nitroquinazolin-4(3H)-one.
Characterization of Potential Byproducts
Several byproducts can arise from this synthetic sequence due to incomplete reactions or side reactions:
-
Incomplete Saponification: Unreacted this compound may carry through to the subsequent steps.
-
Incomplete Nitro Reduction: Intermediates such as nitroso or hydroxylamine derivatives can be formed if the reduction is not carried to completion.
-
Side Reactions during Cyclization: Dehydration of formamide at high temperatures can lead to the formation of small amounts of other impurities. Furthermore, if the initial saponification was incomplete, the remaining ester may react with formamide to form N-formyl derivatives that do not cyclize correctly.
| Byproduct | Originating Step | Potential Impact |
| This compound | Step 1: Incomplete Saponification | Can complicate purification of the final product. |
| 2-methoxy-5-nitrosobenzoic acid | Step 2: Incomplete Reduction | May lead to the formation of dimeric azo or azoxy compounds. |
| 2-methoxy-5-hydroxylaminobenzoic acid | Step 2: Incomplete Reduction | Can be unstable and may lead to further degradation products. |
| N-formyl-2-amino-5-nitrobenzoic acid | Step 3: Incomplete Cyclization | Represents an incomplete reaction leading to lower yield of the desired product. |
Alternative Synthesis Pathway: From o-Nitrobenzonitrile
A more direct approach to quinazolinone synthesis involves the use of o-nitrobenzonitriles. This method, often employing low-valent titanium, provides a convergent route to the quinazolinone core.
Experimental Protocol: One-Pot Synthesis from o-Nitrobenzonitrile
A mixture of an o-nitrobenzonitrile derivative and a suitable isothiocyanate is treated with a low-valent titanium reagent, generated in situ from TiCl4 and a reducing agent like zinc dust, in an inert solvent such as THF. The reaction mixture is typically stirred at room temperature or gently heated to afford the corresponding 2-thioxoquinazolinone derivative. This can then be converted to the desired quinazolinone.
Characterization of Potential Byproducts
This one-pot synthesis is generally cleaner, but byproducts can still arise:
-
Incomplete Reduction of the Nitro Group: Similar to the primary route, incomplete reduction can lead to nitroso or hydroxylamine intermediates.
-
Side Reactions of Isothiocyanate: Isothiocyanates can react with moisture or other nucleophiles present in the reaction mixture.
-
Formation of Thiourea Intermediate: The key cyclization step involves the formation of a thiourea intermediate. If this intermediate does not cyclize efficiently, it may be isolated as a byproduct.[1]
| Byproduct | Originating Step | Potential Impact |
| o-Aminobenzonitrile | Incomplete reaction | Starting material carryover. |
| Thiourea Intermediate | Incomplete Cyclization | Reduces the overall yield of the quinazolinone.[1] |
| Hydrolysis products of isothiocyanate | Side Reaction | Consumes the reagent and can introduce impurities. |
Comparative Analysis of Synthetic Routes
| Parameter | Synthesis from this compound | Synthesis from o-Nitrobenzonitrile |
| Number of Steps | 3 | 1 (for the core structure) |
| Overall Yield | Typically moderate due to multi-step nature | Generally good to excellent[1] |
| Key Byproducts | Incomplete reaction products from each step | Incompletely cyclized thiourea intermediate[1] |
| Process Control | Requires careful monitoring of three distinct reactions | Simpler one-pot procedure |
| Reagent Toxicity | Use of potentially hazardous reducing agents | Use of titanium tetrachloride and isothiocyanates |
Visualizing the Synthetic Pathways and Biological Context
To better understand the logical flow of the primary synthesis and its biological relevance, the following diagrams are provided.
Figure 1: Logical workflow of the primary synthesis pathway and the origin of major byproducts.
Many quinazolinone derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation.[2][3][4][5][6] Dysregulation of this pathway is a hallmark of many cancers.
Figure 2: Simplified diagram of the EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
Conclusion
The choice of synthetic route for quinazolinone derivatives has significant implications for byproduct profiles, overall yield, and process efficiency. While the multi-step synthesis from "this compound" is a viable approach, it is susceptible to the accumulation of byproducts from incomplete reactions at each stage. In contrast, the one-pot synthesis from o-nitrobenzonitrile offers a more streamlined and potentially higher-yielding alternative, with a different set of potential impurities. A thorough understanding and characterization of these byproducts are paramount for the development of robust and scalable synthetic processes for these pharmaceutically important molecules. This guide serves as a foundational resource for researchers to anticipate and mitigate the formation of impurities, ultimately leading to higher quality drug candidates.
References
- 1. One-pot synthesis of quinazolinone derivatives from nitro-compounds with the aid of low-valent titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 2-methoxy-5-sulfamoylbenzoic acid, a key intermediate in the pharmaceutical industry. The following sections present objective analysis of two major synthetic pathways, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Introduction
2-Methoxy-5-sulfamoylbenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds. The efficiency, scalability, and environmental impact of its synthesis are of paramount importance. This document outlines two distinct and commonly employed synthetic strategies:
-
Route 1: Multi-step Synthesis from 4-Methoxybenzenesulfonamide. This pathway involves a four-step sequence of bromination, cyanation, alcoholysis, and hydrolysis.
-
Route 2: The Traditional Route starting from Salicylic Acid. This established method proceeds through methylation, chlorosulfonation, amination, and finally hydrolysis of the corresponding methyl ester. A notable improvement on this route involves a more direct synthesis of the intermediate, methyl 2-methoxy-5-sulfamoylbenzoate.
Comparison of Synthetic Routes
The two synthetic routes offer different advantages and disadvantages in terms of overall yield, reaction conditions, and reagent handling.
| Parameter | Route 1: From 4-Methoxybenzenesulfonamide | Route 2: Traditional Route from Salicylic Acid |
| Starting Material | 4-Methoxybenzenesulfonamide | Salicylic Acid or Methyl Salicylate |
| Number of Steps | 4 | 4 (with an improved 1-step alternative for the ester intermediate) |
| Overall Yield | ~58% (calculated from reported step-wise yields) | Variable, generally lower than Route 1. A published example shows a total yield of approximately 63.7% for the methyl ester.[1][2] |
| Key Reagents | Bromine, Cuprous Cyanide | Chlorosulfonic Acid, Thionyl Chloride |
| Advantages | Mild reaction conditions, simple process and equipment.[3] | Well-established methodology. |
| Disadvantages | Use of toxic cuprous cyanide. | Involves hazardous reagents like chlorosulfonic acid and thionyl chloride, generation of significant waste.[4][5][6][7] |
Experimental Protocols and Data
Route 1: Synthesis from 4-Methoxybenzenesulfonamide
This route provides a structured pathway to the target molecule with generally good yields at each step.[3]
Step 1: Synthesis of 3-bromo-4-methoxybenzenesulfonamide
-
Reaction: Bromination of 4-methoxybenzenesulfonamide.
-
Protocol: To a reactor are added 187g (1.0 mol) of 4-methoxybenzenesulfonamide, 9.35 g of iron powder, 84 g (1.05 mol) of bromine, and 1683 g of dichloromethane. The mixture is heated to 50°C with stirring and maintained for 5 hours. After cooling to room temperature, the mixture is filtered. The filtrate is evaporated to remove the solvent, affording the crude product.[3]
-
Yield: 77.6%[3]
-
Purity: 99.13% (by HPLC)[3]
Step 2: Synthesis of 3-cyano-4-methoxybenzenesulfonamide
-
Reaction: Substitution of the bromo group with a cyano group.
-
Protocol: A mixture of 3-bromo-4-methoxybenzenesulfonamide and cuprous cyanide is reacted in the presence of a catalyst.
-
Further details on the specific catalyst and solvent system were not available in the searched documents.
Step 3: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
-
Reaction: Alcoholysis of the cyano group and methylation.
-
Protocol: 3-cyano-4-methoxybenzenesulfonamide is reacted with methanol under acidic catalysis to yield the methyl ester.
-
Further details on the specific acid catalyst and reaction conditions were not available in the searched documents.
Step 4: Synthesis of 2-methoxy-5-sulfamoylbenzoic acid
-
Reaction: Hydrolysis of the methyl ester.
-
Protocol: 245g (1.0 mol) of methyl 2-methoxy-5-sulfamoylbenzoate is added to a reactor with 1848 g of 5% sodium hydroxide solution. The mixture is stirred and reacted for 10 hours at a temperature not exceeding 40°C. After the reaction, the pH is adjusted to 1 with 5% diluted hydrochloric acid. The resulting precipitate is filtered, washed with water, dried, and recrystallized from methanol.[3]
-
Yield: 74.9%[3]
Caption: Synthetic pathway from 4-methoxybenzenesulfonamide.
Route 2: Traditional Synthesis from Salicylic Acid
This long-established route has been the subject of process optimization to improve yields and reduce waste.[1][2]
Step 1: Methylation of Salicylic Acid to 2-Methoxybenzoic Acid
-
Reaction: Etherification of the phenolic hydroxyl group.
-
Protocol: This step typically involves the reaction of salicylic acid with a methylating agent such as dimethyl sulfate in the presence of a base.
Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid
-
Reaction: Electrophilic substitution to introduce a chlorosulfonyl group.
-
Protocol: 2-Methoxybenzoic acid is reacted with chlorosulfonic acid.[8]
-
Yield: An optimized process reports a yield for the formation of 2-methoxy-5-chlorosulfonylbenzoic acid of 95.7%.[1][2]
Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid
-
Reaction: Conversion of the sulfonyl chloride to a sulfonamide.
-
Protocol: The chlorosulfonyl intermediate is reacted with an ammonia source.
Step 4: Esterification to Methyl 2-methoxy-5-sulfamoylbenzoate and subsequent Hydrolysis
-
Reaction: Esterification of the carboxylic acid followed by hydrolysis.
-
Protocol for Esterification: The resulting 2-methoxy-5-sulfamoylbenzoic acid is esterified, for example, using methanol and a catalytic amount of sulfuric acid.
-
Protocol for Hydrolysis: The methyl ester is hydrolyzed under basic conditions, similar to the final step in Route 1.
-
Yield of Esterification: An optimized process reports a yield of 97.4% for the esterification step.[1]
Improved One-Pot Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
A more efficient variation of Route 2 involves the direct synthesis of the key methyl ester intermediate from methyl 2-methoxy-5-chlorobenzoate.[5][7][9]
-
Protocol: In a 1000ml reaction flask equipped with a reflux apparatus, 300g of tetrahydrofuran and 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate are added. Then, 1.8g of cuprous bromide (0.0125mol) and 25.7g (0.25mol) of sodium aminosulfinate are added. The temperature is raised to 65°C and maintained for 12 hours. After the reaction, 2g of activated carbon is added, and the mixture is filtered while hot. The filtrate is concentrated under reduced pressure to yield the product as a white crystalline powder.[5][7]
Caption: Traditional and improved synthetic pathways from salicylic acid.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of 2-methoxy-5-sulfamoylbenzoic acid.
Route 1 is characterized by its milder reaction conditions and straightforward process, making it an attractive option.[3] However, the use of a cyanide reagent in one of the steps requires careful handling and waste management.
Route 2 , the traditional method, is well-documented but often involves harsh reagents and can generate substantial waste.[4][5][6][7] The development of an improved one-pot synthesis for the key methyl ester intermediate significantly enhances the efficiency and environmental profile of this approach, making it a strong competitor to Route 1, particularly for large-scale industrial production.[5][7][9]
The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, and environmental and safety considerations. The data and protocols provided in this guide are intended to facilitate an informed decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
- 4. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. allhdi.com [allhdi.com]
- 8. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 9. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
A Comparative Guide to Impurity Analysis in Methyl 2-methoxy-5-nitrobenzoate: NMR vs. Chromatographic Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Methyl 2-methoxy-5-nitrobenzoate is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with conventional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the identification and quantification of impurities. This comparison is supported by established experimental data and protocols to assist in selecting the most appropriate analytical strategy.
The Role of NMR in Impurity Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is a powerful tool for both structural elucidation and quantitative analysis of chemical substances, including impurities.[1][2] Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR can provide a direct, absolute quantification of compounds in a sample, provided a certified internal standard is used.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative method.[1]
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and methoxy functionalities. Based on available spectral data for the compound and related structures, the following chemical shifts (in ppm) are predicted.[5][6]
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
| Ester Methyl (-COOCH₃) | ~3.9 | Singlet | 3H |
| Aromatic H | ~7.0 - 8.5 | Multiplet | 3H |
Alternative Analytical Techniques for Impurity Analysis
While NMR offers comprehensive structural information, HPLC and LC-MS are the workhorses of the pharmaceutical industry for impurity profiling due to their high sensitivity and throughput.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used technique for separating and quantifying impurities in pharmaceutical samples.[7] However, its accuracy is dependent on the availability of reference standards for each impurity to determine their response factors.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is particularly useful for identifying unknown impurities and for quantifying trace-level genotoxic impurities, which may not be readily detectable by other methods.[8][9][10][11][12]
Head-to-Head Comparison: NMR vs. Chromatographic Methods
| Feature | NMR Spectroscopy | HPLC-UV | LC-MS |
| Principle | Measures the magnetic properties of atomic nuclei. | Separates compounds based on their interaction with a stationary phase. | Separates compounds and identifies them by their mass-to-charge ratio. |
| Quantification | Absolute quantification with an internal standard (qNMR). | Relative quantification; requires reference standards for absolute values. | Can provide quantitative data, especially with tandem MS (MS/MS). |
| Impurity Identification | Excellent for structural elucidation of unknown impurities. | Limited to comparison with known standards. | Provides molecular weight information, aiding in identification. |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, suitable for trace analysis. | Very high sensitivity, ideal for trace and genotoxic impurities. |
| Sample Throughput | Lower, with longer experiment times for quantification. | High, with relatively short run times. | High, similar to HPLC. |
| Non-destructive | Yes, the sample can be recovered. | No, the sample is consumed. | No, the sample is consumed. |
Potential Impurities in this compound
During the synthesis of this compound, several process-related impurities may be formed. Based on the synthesis of analogous compounds like methyl m-nitrobenzoate, potential impurities include positional isomers, dinitro-substituted products, and unreacted starting materials.[13]
| Impurity | Potential Source |
| Methyl 2-methoxy-3-nitrobenzoate | Isomeric byproduct of nitration |
| Methyl 2-methoxy-6-nitrobenzoate | Isomeric byproduct of nitration |
| Methyl 2-methoxy-dinitrobezoates | Over-nitration of the aromatic ring |
| 2-methoxy-5-nitrobenzoic acid | Incomplete esterification or hydrolysis of the ester |
Experimental Protocols
Quantitative NMR (qNMR) Analysis
A general protocol for the quantitative analysis of impurities in a this compound sample using an internal standard is as follows:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher. Ensure quantitative conditions are met, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
HPLC-UV Method
A general reversed-phase HPLC method for the analysis of this compound and its impurities:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizing the Workflow and Logic
Caption: Workflow for impurity analysis using NMR and chromatographic techniques.
Caption: Logical process for identifying an unknown impurity.
Conclusion
Both NMR and chromatographic techniques are invaluable for the analysis of impurities in this compound. The choice of method depends on the specific analytical goal. For routine quality control and quantification of known impurities, HPLC-UV is often sufficient and cost-effective. For the identification of unknown impurities and sensitive detection of trace components, LC-MS is the preferred method. NMR, particularly qNMR, serves as an excellent orthogonal technique that provides unambiguous structural information and absolute quantification without the need for specific impurity reference standards. A combined approach, utilizing the strengths of both NMR and chromatography, provides the most comprehensive and reliable impurity profile.
References
- 1. usp.org [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound(34841-11-7) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. Organic Syntheses Procedure [orgsyn.org]
Comparative yield analysis of different "Methyl 2-methoxy-5-nitrobenzoate" synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-methoxy-5-nitrobenzoate, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a comparative analysis of the two primary methods for its synthesis: the esterification of 2-methoxy-5-nitrobenzoic acid and the nitration of methyl 2-methoxybenzoate. This analysis is supported by experimental data to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.
Data Presentation: A Comparative Overview
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Reaction Conditions |
| Method 1: Esterification | 2-methoxy-5-nitrobenzoic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) or Methylating Agent (e.g., Methyl Iodide) | High (up to 98%) | Varies (reflux with acid catalyst or milder conditions with methylating agents) |
| Method 2: Nitration | Methyl 2-methoxybenzoate | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | Moderate (81-85% for a similar compound) | Low temperatures (0-15°C) |
Method 1: Esterification of 2-methoxy-5-nitrobenzoic acid
This approach involves the conversion of the carboxylic acid group of 2-methoxy-5-nitrobenzoic acid into a methyl ester. Two common variations of this method are Fischer-Speier esterification and methylation using an alkyl halide.
Fischer-Speier Esterification
This classic method utilizes an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid, and heat to drive the equilibrium towards the ester product. While specific yield data for the esterification of 2-methoxy-5-nitrobenzoic acid is not extensively reported, analogous esterifications of nitrobenzoic acids suggest that high yields are achievable. For instance, a two-stage esterification of p-nitrobenzoic acid with methanol has been reported to achieve a yield of 98.2%.
Methylation with Methyl Iodide
An alternative to acid-catalyzed esterification is the use of a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. This method often proceeds under milder conditions than Fischer esterification.
Experimental Protocol: Fischer-Speier Esterification of a Substituted Nitrobenzoic Acid
The following is a general procedure for the Fischer esterification of a substituted nitrobenzoic acid, which can be adapted for 2-methoxy-5-nitrobenzoic acid:
-
In a round-bottom flask, dissolve the substituted nitrobenzoic acid in an excess of anhydrous methanol (10-20 equivalents).
-
With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
The product can be further purified by recrystallization or column chromatography if necessary.[1]
Method 2: Nitration of Methyl 2-methoxybenzoate
This method introduces a nitro group onto the aromatic ring of methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-directing activator, while the methyl ester group is a meta-directing deactivator. The directing effects of the powerful activating methoxy group dominate, leading to nitration at the positions ortho and para to it. Therefore, nitration of methyl 2-methoxybenzoate is expected to yield a mixture of isomers, with the desired 5-nitro isomer being one of the products.
A well-documented procedure for the nitration of the similar compound, methyl benzoate, to methyl m-nitrobenzoate reports a yield of 81-85%.[2] This provides a reasonable estimate for the expected yield of the nitration of methyl 2-methoxybenzoate, although the actual yield of the desired isomer may vary.
Experimental Protocol: Nitration of Methyl Benzoate
The following is a well-established protocol for the nitration of methyl benzoate, which serves as a model for the nitration of methyl 2-methoxybenzoate:
-
In a round-bottomed flask equipped with a mechanical stirrer, cool concentrated sulfuric acid (e.g., 400 cc) to 0°C.
-
Add pure methyl benzoate (e.g., 1.5 moles) to the cooled sulfuric acid. Maintain the temperature of the mixture between 0-10°C using an ice bath.
-
Slowly add a pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with stirring. The temperature of the reaction mixture should be maintained between 5-15°C during the addition.[2]
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Pour the reaction mixture onto cracked ice to precipitate the crude product.
-
Filter the solid product by suction and wash with water.
-
To remove impurities, the crude product can be washed with ice-cold methanol.
-
The product is then dried. Further purification can be achieved by recrystallization from methanol.[2]
Logical Workflow Diagram
Caption: Comparative workflow of the two main synthetic routes to this compound.
Signaling Pathway of Electrophilic Aromatic Substitution (Nitration)
Caption: Mechanism of electrophilic aromatic nitration.
Conclusion
Both the esterification of 2-methoxy-5-nitrobenzoic acid and the nitration of methyl 2-methoxybenzoate are viable methods for the synthesis of this compound. The choice between these two routes will likely depend on the availability and cost of the starting materials.
The esterification route is advantageous if 2-methoxy-5-nitrobenzoic acid is readily available, as it is a direct conversion that can proceed with very high yields. This method avoids the formation of isomeric byproducts, simplifying the purification process.
The nitration route , starting from methyl 2-methoxybenzoate, is a reasonable alternative. However, it is important to consider that this reaction will likely produce a mixture of isomers due to the directing effects of the methoxy group, which may necessitate careful purification to isolate the desired 5-nitro product. The overall yield of the target isomer may be lower than the total yield of nitrated products.
For drug development professionals, where purity and well-defined reaction pathways are critical, the esterification of 2-methoxy-5-nitrobenzoic acid may be the preferred method due to its high selectivity and potentially higher isolated yield of the desired product.
References
Safety Operating Guide
Proper Disposal of Methyl 2-methoxy-5-nitrobenzoate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of Methyl 2-methoxy-5-nitrobenzoate, ensuring the safety of laboratory personnel and the protection of the environment.
This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with waste disposal regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is prudent to handle it with care, as with all laboratory chemicals.[1] Appropriate personal protective equipment should be worn to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Wear appropriate protective gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[1] | If dust formation is likely, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" (or as required by your institution's policy) and clearly identify the contents: "Waste this compound".
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents.[1] Do not mix this waste with strong oxidizers or other incompatible chemicals to prevent potentially hazardous reactions.
Step 2: Spill Management
-
Containment: In the event of a spill, prevent further leakage or spillage if it is safe to do so.
-
Cleanup: For small spills, sweep up the solid material and shovel it into a suitable container for disposal.[1] Avoid creating dust during this process.[1] Ensure the area is well-ventilated.
Step 3: Waste Storage
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely closed. Keep the container closed except when adding waste.
-
Storage Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: It is good practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
Step 4: Final Disposal
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1][2]
-
Professional Disposal Service: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular solid waste.
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the in-lab neutralization or degradation of this compound prior to disposal. The recommended procedure is collection and disposal via a certified hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling Methyl 2-methoxy-5-nitrobenzoate (CAS No. 34841-11-7). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure safe handling.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133.[1] A face-shield may be required in situations with a higher risk of splashing.[2] | To prevent eye contact with dust or splashes of the chemical. |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][2] Impervious clothing should be selected based on the concentration and amount of the substance at the specific workplace. | To avoid direct skin contact with the chemical. |
| Respiratory Protection | A dust respirator is recommended when handling the solid form to avoid dust formation.[2] Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] | To prevent inhalation of dust particles. |
| General Hygiene | Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[3] | To prevent accidental ingestion and maintain good laboratory practice. |
Operational and Disposal Plans
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid chemical.[1]
-
Preventing Contact: Avoid contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Store away from incompatible materials such as strong oxidizing agents.[1][2]
Accidental Release Measures:
-
Containment: In case of a spill, sweep up the material and shovel it into a suitable container for disposal.[1] Avoid creating dust.
-
Ventilation: Ensure adequate ventilation in the spill area.
-
Environmental Precautions: Prevent the chemical from being released into the environment.[1]
Disposal Plan:
-
Waste Collection: Collect waste material in a suitable, labeled container.
-
Disposal Method: Disposal should be carried out in accordance with all federal, state, and local regulations.[2] One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2] Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
